Vismodegib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMGSKTAYIVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236689 | |
| Record name | Vismodegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |
| Record name | Vismodegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vismodegib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline | |
CAS No. |
879085-55-9 | |
| Record name | Vismodegib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vismodegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vismodegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vismodegib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vismodegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VISMODEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vismodegib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Vismodegib's Mechanism of Action in Hedgehog Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vismodegib is a first-in-class, orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3] In adults, aberrant reactivation of this pathway is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][4] this compound exerts its therapeutic effect by selectively binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a central transducer of the Hh signal.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, including its interaction with SMO, its impact on downstream signaling, quantitative data on its activity, detailed experimental protocols for its characterization, and mechanisms of resistance.
The Hedgehog Signaling Pathway: A Primer
The Hedgehog signaling pathway is a highly conserved signal transduction cascade. Its core components include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched-1 (PTCH1), the seven-transmembrane protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[1][7]
Pathway "Off" State
In the absence of a Hedgehog ligand, PTCH1 tonically inhibits the activity of SMO, preventing its localization to the primary cilium.[7] This allows for the formation of a cytoplasmic complex containing Suppressor of Fused (SUFU) and GLI proteins. Within this complex, GLI proteins are phosphorylated and subsequently cleaved into a truncated repressor form (GLI-R), which translocates to the nucleus and represses the transcription of Hh target genes.[8]
Pathway "On" State
Binding of a Hedgehog ligand to PTCH1 alleviates its inhibition of SMO.[7] SMO then translocates to the primary cilium, where it becomes activated.[7] Activated SMO leads to the dissociation of the SUFU-GLI complex, preventing the proteolytic cleavage of GLI proteins.[8] The full-length activator form of GLI (GLI-A) then translocates to the nucleus and induces the transcription of target genes that promote cell proliferation, survival, and differentiation.[1]
This compound's Molecular Mechanism of Action
This compound is a competitive inhibitor of the SMO receptor.[2] By directly binding to SMO, this compound prevents the conformational changes necessary for its activation, effectively locking the Hedgehog pathway in the "off" state, even in the presence of activating mutations in PTCH1.[5][6]
Binding to the Smoothened Receptor
This compound binds to a deep, hydrophobic pocket within the seven-transmembrane domain of SMO.[1][9] This binding is allosteric and induces significant conformational changes in the receptor, particularly in the transmembrane helices TM5, TM6, and TM7.[1] These structural rearrangements prevent the binding of cholesterol, a proposed endogenous activator of SMO, to its binding site in the cysteine-rich domain (CRD) of the receptor.[1] Key residues within the SMO binding pocket that are critical for the interaction with this compound include Arginine 400, Aspartic acid 473, and Glutamic acid 518.[5][9]
Downstream Effects of SMO Inhibition
By inhibiting SMO, this compound prevents the activation and nuclear translocation of GLI transcription factors.[1] This leads to a significant reduction in the expression of Hh target genes, including GLI1, PTCH1, and various cyclins and anti-apoptotic proteins.[10][11] The downregulation of these genes ultimately results in the inhibition of tumor cell proliferation and survival.[11]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hedgehog Pathway Inhibition) | 3 nM | Cell-based reporter assay | [12][13] |
| IC50 (P-glycoprotein Inhibition) | 3.0 µM | Cell-free assay | [12][13] |
| IC50 (ABCG2 Inhibition) | 1.4 µM | Cell-free assay | [12][13] |
| IC50 (Gli1 Inhibition in Medulloblastoma Allograft) | 0.165 µM | In vivo PK/PD model | [10] |
| IC50 (Gli1 Inhibition in Colorectal Cancer Xenograft) | 0.267 µM | In vivo PK/PD model | [10] |
| Binding Dissociation Constant (KD) to AAG | 13 µM | Surface Plasmon Resonance | [8] |
| Binding Dissociation Constant (KD) to HSA | 120 µM | Surface Plasmon Resonance | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the SMO receptor.[14][15]
Protocol:
-
Membrane Preparation: Cell membranes expressing the SMO receptor are prepared by homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined using a BCA assay.[14]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that binds to SMO (e.g., ³H-cyclopamine), and varying concentrations of this compound.[14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[14]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. The IC50 value for this compound is determined by fitting the data to a competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
GLI1 Expression Assay (qRT-PCR)
This assay measures the effect of this compound on the expression of the downstream target gene GLI1.[11][16]
Protocol:
-
Cell Culture and Treatment: Cancer cells with an activated Hedgehog pathway are cultured and treated with varying concentrations of this compound for a specified period.[11]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.[11]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.[11]
-
Data Analysis: The relative expression of GLI1 is calculated using the ΔΔCt method. The results are expressed as the fold change in GLI1 expression in this compound-treated cells compared to vehicle-treated control cells.[11]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in an animal model.[10]
Protocol:
-
Tumor Implantation: Human tumor cells (e.g., medulloblastoma or colorectal cancer) are implanted subcutaneously into immunocompromised mice.[10]
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle.[10]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected for pharmacodynamic analysis, such as measuring the levels of this compound and the expression of Gli1 mRNA.[10]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. The relationship between drug exposure and the pharmacodynamic response is modeled to determine parameters such as the in vivo IC50.[10]
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can develop, primarily through two main mechanisms.
On-Target Resistance: SMO Mutations
The most common mechanism of acquired resistance involves the emergence of mutations in the SMO gene.[5][6][17] These mutations can be classified into two main categories:
-
Drug-Binding Pocket Mutations: These mutations occur in residues that directly interact with this compound, sterically hindering its binding. A well-characterized example is the D473H/Y mutation.[5][9][18]
-
Allosteric and Activating Mutations: These mutations occur outside the drug-binding pocket and either allosterically alter the conformation of the binding site to reduce drug affinity (e.g., G497W) or constitutively activate the SMO receptor, rendering it less sensitive to inhibition (e.g., W535L).[5][19][20]
Downstream Pathway Reactivation
In some cases, resistance can occur through alterations in components of the Hedgehog pathway downstream of SMO. These include:
-
GLI2 Amplification: Increased copy number of the GLI2 gene can lead to overexpression of the GLI2 transcription factor, driving pathway activation despite SMO inhibition.[2]
-
SUFU Loss-of-Function Mutations: Inactivating mutations in the SUFU gene, a negative regulator of GLI, can also lead to constitutive pathway activation.[2]
Visualizing the Mechanism of Action
Hedgehog Signaling Pathway (Inactive State)
References
- 1. Deciphering the Allosteric Effect of Antagonist this compound on Smoothened Receptor Deactivation Using Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Profile of this compound and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Hedgehog Pathway Inhibitor this compound (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Smoothened antagonist GDC-0449 (this compound) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Discovery and Development of Vismodegib (GDC-0449): A Targeted Approach to Hedgehog Pathway-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vismodegib (GDC-0449), marketed as Erivedge®, represents a landmark achievement in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved by the U.S. Food and Drug Administration (FDA).[1][2] Its development has provided a crucial therapeutic option for patients with advanced basal cell carcinoma (BCC), a disease intimately linked to aberrant Hh pathway activation.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical validation, and clinical development of this compound, intended for professionals in the field of oncology and drug development.
The Hedgehog signaling pathway is a critical regulator of cellular growth and differentiation during embryogenesis.[4] While largely quiescent in adult tissues, its reactivation has been implicated in the pathogenesis of several cancers, most notably basal cell carcinoma, where mutations in Hh pathway components are found in over 90% of cases.[5] The discovery of this compound was born from a deep understanding of this pathway's role in tumorigenesis, tracing its conceptual origins to observations of cyclopia in lambs exposed to the natural Hh pathway inhibitor, cyclopamine.[6]
Discovery History
The journey to this compound began with a high-throughput screening of a small-molecule compound library to identify inhibitors of the Hh pathway.[5] This effort was part of a collaboration between Genentech and Curis, Inc.[3][7] The initial lead compounds underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GDC-0449.[5] This molecule, a 2-arylpyridine, was selected for further development based on its promising preclinical profile.[8]
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of the Hedgehog signaling pathway.[4] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched-1 (PTCH1).[4] In the absence of a ligand, PTCH1 represses the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein.[5] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.[5]
In many cancers, particularly BCC, the Hh pathway is constitutively activated due to loss-of-function mutations in PTCH1 or activating mutations in SMO.[4] this compound exerts its therapeutic effect by binding directly to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade regardless of the status of PTCH1.[4] This targeted inhibition prevents the activation of GLI transcription factors and the subsequent expression of genes that promote tumor growth.[4]
Caption: Hedgehog Signaling Pathway and this compound's Mechanism of Action.
Preclinical Development
This compound demonstrated potent and selective inhibition of the Hh pathway in a variety of preclinical models. Its activity was first characterized in cell-based assays and subsequently confirmed in animal models of Hh-driven cancers.
In Vitro Studies
The inhibitory activity of this compound was quantified using a range of in vitro assays. A key system was a human palatal mesenchymal cell line (HEPM) engineered to stably express a GLI-responsive luciferase reporter gene. In this assay, this compound demonstrated a half-maximal effective concentration (EC50) of 2.8 nmol/L. Additional studies in various cell lines and using different methods to activate the Hh pathway consistently showed potent inhibition by this compound.
Table 1: Preclinical Profile of this compound (GDC-0449)
| Assay/Model | Parameter | Value | Reference(s) |
| GLI-responsive luciferase reporter (HEPM cells) | EC50 | 2.8 nmol/L | [9] |
| GLI1 Inhibition (Ptch+/- medulloblastoma model) | IC50 | 0.165 µmol/L (±11.5%) | [10][11] |
| GLI1 Inhibition (D5123 CRC xenograft model) | IC50 | 0.267 µmol/L (±4.83%) | [10][11] |
| SMO Binding (HEK293T cells, SMO WT) | Binding Affinity (IC50) | 7.62 nmol/L | [1] |
In Vivo Studies
The anti-tumor activity of this compound was evaluated in several preclinical cancer models. A pivotal model was the Ptch+/- allograft model of medulloblastoma, which harbors a mutational activation of the Hh pathway. In this model, oral dosing of this compound at ≥25 mg/kg resulted in tumor regressions.[10][11] this compound also demonstrated tumor growth inhibition in patient-derived colorectal cancer (CRC) xenograft models that rely on ligand-dependent paracrine Hh signaling.[10][11]
Table 2: Pharmacokinetics of this compound in Preclinical Models (Single Oral Dose in Mice)
| Dose (mg/kg) | AUC (µmol/L*hr) | Cmax (µmol/L) | tmax (hr) | t1/2 (hr) | Reference(s) |
| 5 | 1.8 | 0.1 | 8.0 | 4.9 | [10][12] |
| 15 | 19 | 1.0 | 8.0 | 11.0 | [10][12] |
| 50 | 180 | 6.0 | 12.0 | 20.0 | [10][12] |
| 100 | 540 | 12.0 | 24.0 | 25.3 | [10][12] |
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is designed to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells) are cultured to confluency in a 96-well plate.[3]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.[5]
-
Pathway Activation: The Hedgehog pathway is activated by adding a recombinant Shh agonist (e.g., 1 µg/ml) to the cell culture medium.[5]
-
Incubation: The plate is incubated for 24 to 30 hours at 37°C in a 5% CO2 incubator.[5]
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency.[5]
Ptch+/- Allograft Medulloblastoma Model
This in vivo model utilizes tumors derived from Ptch1+/- mice, which spontaneously develop medulloblastoma due to constitutive Hh pathway activation, providing a clinically relevant system to test SMO inhibitors.
-
Tumor Implantation: Medulloblastoma tissue from a Ptch1+/- mouse is allografted subcutaneously into immunodeficient mice (e.g., CD-1 nude mice).[10][13]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[10]
-
Drug Administration: this compound is administered orally once daily at specified doses (e.g., 0.3–75 mg/kg). The vehicle control group receives the formulation vehicle.[10]
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[10]
-
Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, such as measuring the mRNA levels of Hh target genes like Gli1 via quantitative PCR to confirm pathway inhibition.[14]
Clinical Development
The clinical development of this compound focused on patient populations with cancers known to be driven by Hh pathway dysregulation, primarily advanced basal cell carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Deciphering the Allosteric Effect of Antagonist this compound on Smoothened Receptor Deactivation Using Metadynamics Simulation [frontiersin.org]
- 9. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patient-derived xenograft models for personalized medicine in colorectal cancer | springermedizin.de [springermedizin.de]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. aacrjournals.org [aacrjournals.org]
initial studies of Vismodegib in medulloblastoma models
An In-depth Technical Guide to the Initial Studies of Vismodegib in Medulloblastoma Models
Introduction
Medulloblastoma is the most prevalent malignant brain tumor in children, arising in the cerebellum.[1][2] A significant subset of these tumors, approximately 30%, is driven by aberrant activation of the Sonic Hedgehog (SHH) signaling pathway.[2][3] This pathway, normally crucial for embryonic development, becomes a key oncogenic driver when inappropriately reactivated, promoting cell proliferation and survival.[3][4] this compound (GDC-0449) emerged as a first-in-class, orally bioavailable small molecule inhibitor designed to target this pathway, offering a promising targeted therapeutic strategy.[5][6] This guide provides a detailed overview of the foundational preclinical studies that established the therapeutic potential of this compound in medulloblastoma models.
The Sonic Hedgehog (SHH) Signaling Pathway and this compound's Mechanism of Action
The SHH pathway is a tightly regulated signaling cascade. In its "off" state, the transmembrane receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[4][7] This allows for the formation of a complex that promotes the proteolytic cleavage of GLI transcription factors into their repressor forms.
Upon binding of the SHH ligand to PTCH1, the inhibition on SMO is lifted.[7][8][9] Activated SMO then prevents the processing of GLI proteins into repressors, leading to their accumulation as transcriptional activators.[9] These activated GLI proteins (GLI1, GLI2) translocate to the nucleus to induce the expression of target genes that drive cell proliferation and survival, such as GLI1 itself, PTCH1, MYCN, and the anti-apoptotic factor Bcl2.[1][9][10][11]
This compound's mechanism of action is the direct inhibition of SMO.[2][4][9] By binding to SMO, this compound prevents its activation, effectively locking the pathway in its "off" state and suppressing the downstream transcriptional program that drives tumor growth.[7][11]
Quantitative Data Summary
Initial preclinical studies quantified this compound's effectiveness both in vitro against medulloblastoma cell lines and in vivo in mouse models. The data consistently demonstrated potent, dose-dependent anti-tumor activity.
Table 1: In Vitro Efficacy of this compound in Medulloblastoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Hedgehog Pathway | Cell-free assay | IC50 | 3 nM | [6][12] |
| Daoy (SHH-driven) | MTT Assay | IC50 | 52 - 84 µM | [5] |
| Daoy | MTT Assay | Viability Reduction | Significant at 50, 80, 100, 150 µM | [11] |
| HD-MB03 (MYC-driven) | GLI1 Expression | IC50 | >80 µM |[5] |
Note: The significant difference between the biochemical IC50 for pathway inhibition and the cellular IC50 for growth inhibition highlights the complexity of translating pathway blockade into cytotoxic effects.
Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models
| Model Type | Dosing Regimen | Endpoint | Result | Reference |
|---|---|---|---|---|
| Ptch+/- Allograft | ≥25 mg/kg, once daily | Tumor Volume | Tumor Regression | [6][13] |
| Ptch+/- Allograft | 50 mg/kg, once daily | Tumor Volume | Efficacy identical to MK-4101 | [14] |
| Patient-Derived Xenograft (D5123) | up to 92 mg/kg, twice daily | Tumor Volume | 52% Maximal Tumor Growth Inhibition | [13] |
| Patient-Derived Xenograft (1040830) | up to 92 mg/kg, twice daily | Tumor Volume | 69% Maximal Tumor Growth Inhibition | [13] |
| MYC-amplified Xenograft (NSG mice) | Combination w/ BEZ235 or Cisplatin | Survival | Significantly increased survival |[5] |
Table 3: Molecular Effects of this compound in DAOY Medulloblastoma Cells
| Gene/Protein | Effect of this compound | Method | Reference |
|---|---|---|---|
| SMO | Expression Decreased | RT-PCR, Immunofluorescence | [11] |
| Gli1 | Expression Decreased | RT-PCR, Immunofluorescence | [11] |
| MYCN | Expression Decreased | RT-PCR, Immunofluorescence | [11] |
| Bcl2 | Expression Decreased | RT-PCR | [11] |
| Bax | Expression Increased | RT-PCR | [11] |
| p53 | Expression Increased | RT-PCR |[11] |
Experimental Protocols
Detailed methodologies were crucial for establishing the preclinical proof-of-concept for this compound. Below are representative protocols synthesized from the initial studies.
In Vitro Methodologies
-
Cell Culture:
-
Cell Lines: Human medulloblastoma cell lines, such as the SHH-dependent DAOY line, were commonly used.[11]
-
Media: Cells were cultured in standard media like Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Cell Viability and Proliferation Assays (MTT Assay):
-
Seeding: DAOY cells were seeded into 96-well plates at a specified density (e.g., 3 x 10³ cells per well).[15]
-
Treatment: After allowing cells to attach, they were treated with increasing concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO).[5]
-
Incubation: Cells were incubated for a defined period, typically 24, 48, or 72 hours.[5][11]
-
Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals. After a few hours, the crystals were solubilized, and the absorbance was read on a microplate reader to determine the percentage of cell viability relative to the vehicle control.[11]
-
-
Gene Expression Analysis (Real-Time PCR):
-
Treatment: Cells were treated with various doses of this compound for 24 or 48 hours.[11]
-
RNA Extraction: Total RNA was isolated from the treated and control cells.
-
cDNA Synthesis: Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
qPCR: Real-time PCR was conducted using specific primers for target genes (e.g., SMO, Gli1, MYCN, Bcl2, Bax, p53) and a housekeeping gene for normalization. The relative expression levels were calculated to determine the effect of this compound on the SHH pathway and apoptosis-related genes.[11]
-
In Vivo Methodologies
-
Animal Models:
-
Allograft Models: Genetically engineered mouse models, such as those derived from Ptch1+/- mice which spontaneously develop medulloblastoma, were used to test efficacy in a tumor microenvironment with an intact immune system.[13][14]
-
Xenograft Models: Patient-derived xenografts (PDXs) or cell line-derived xenografts (e.g., using DAOY cells) were established by subcutaneously or orthotopically implanting tumor cells/fragments into immunocompromised mice (e.g., NSG mice).[5][13]
-
-
Drug Administration and Dosing:
-
Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated. Tumor growth inhibition or regression was determined by comparing the tumor volumes of treated groups to the control group.[13]
-
Survival Analysis: In some studies, mice were monitored until a predetermined endpoint (e.g., tumor size of 2 cm³), and Kaplan-Meier survival curves were generated to assess the impact on overall survival.[5]
-
Pharmacodynamic Analysis: To confirm target engagement, tumors were sometimes explanted after treatment to measure the mRNA levels of pathway-related genes like Gli1.[14]
-
Mechanism of Anti-Tumor Effect
The anti-tumor activity of this compound in medulloblastoma models is a direct consequence of its targeted inhibition of the SHH pathway. By blocking SMO, this compound initiates a cascade of molecular events that shift the cellular balance from proliferation and survival towards growth arrest and apoptosis.
Conclusion
The initial preclinical studies of this compound in medulloblastoma models were instrumental in validating the therapeutic potential of targeting the Sonic Hedgehog pathway. In vitro experiments on SHH-dependent cell lines like DAOY demonstrated that this compound could effectively inhibit cell viability and modulate key downstream genes related to proliferation and apoptosis.[11] These findings were successfully translated into in vivo settings, where oral administration of this compound led to significant tumor growth inhibition and even regression in both allograft and patient-derived xenograft models.[6][13] Together, this body of research provided a robust, data-driven rationale for advancing this compound into clinical trials for patients with SHH-subgroup medulloblastoma, heralding a new era of targeted therapy for this devastating disease.[2][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activation of AMPK sensitizes medulloblastoma to this compound and overcomes this compound‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase-I study of this compound in children with recurrent or refractory medulloblastoma: a Pediatric Brain Tumor Consortium (PBTC) study - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Vismodegib's Interaction with the Smoothened Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of the Smoothened (SMO) receptor in complex with Vismodegib, a pivotal inhibitor of the Hedgehog (Hh) signaling pathway and a therapeutic agent for certain cancers. This document provides a comprehensive overview of the binding mechanism, the conformational changes induced in the receptor, and the experimental methodologies employed to elucidate these structural details. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction to the Smoothened Receptor and this compound
The Smoothened (SMO) receptor is a class F G-protein-coupled receptor (GPCR) that plays a central role in the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and is largely quiescent in adult tissues.[2] Aberrant activation of the Hh pathway, often due to mutations in the tumor suppressor Patched (PTCH1) or activating mutations in SMO itself, is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2]
This compound (GDC-0449) is a first-in-class, FDA-approved small-molecule inhibitor that targets the SMO receptor.[3][4] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth.[4] Understanding the precise structural and molecular interactions between this compound and SMO is paramount for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.
The Hedgehog Signaling Pathway and the Role of SMO
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane protein PTCH1 inhibits SMO, preventing its localization to the primary cilium and keeping the signaling pathway inactive.[2] Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that results in the activation of the GLI family of transcription factors.[5] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[5] this compound acts by directly binding to SMO, locking it in an inactive conformation and thereby preventing the downstream activation of GLI transcription factors, even in the presence of activating mutations in PTCH1.[4]
Caption: Hedgehog signaling pathway activation and inhibition by this compound.
Structural Basis of this compound Binding to SMO
The crystal structure of human SMO in complex with this compound (PDB ID: 5L7I) reveals that the inhibitor binds to a deep hydrophobic pocket within the seven-transmembrane (7TM) domain of the receptor.[6] This binding site is allosteric, meaning it is distinct from the site where the endogenous ligand, cholesterol, is thought to bind in the extracellular cysteine-rich domain (CRD).[6]
This compound is stabilized within the binding pocket through a network of hydrophobic interactions and hydrogen bonds.[6] The pyrimidine and chloro-benzyl rings of this compound are buried deep within the TMD core. A key interaction involves a hydrogen bond between the amide of this compound and the side chain of Tyr394. Other residues lining the binding pocket and making significant van der Waals contacts include Trp281, Val329, Tyr394, Arg400, and Phe484.
Binding of this compound induces a significant conformational change in SMO, locking it in an inactive state.[6] This conformational change is propagated from the TMD to the extracellular domains. Specifically, the upper part of transmembrane helix 6 (TM6) moves approximately 15° towards the linker domain (LD) and the CRD.[6] This movement results in a rotational shift of the CRD and allows the extracellular loop 3 (ECL3) to intrude into the sterol-binding groove of the CRD, leading to the loss of cholesterol from this site.[6] This allosteric communication between the TMD and CRD provides a structural explanation for how this compound inhibits SMO activity.
Quantitative Analysis of this compound-SMO Interaction
The binding affinity of this compound for the SMO receptor has been quantified using various biophysical and cell-based assays. The data highlight the high potency of this compound and the impact of resistance-conferring mutations.
Table 1: Binding Affinity and Inhibitory Potency of this compound against Wild-Type SMO
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3 nM | Cell-free assay | [7] |
| IC50 | 80 nM | Gli-luciferase reporter assay in SMO-overexpressing cells | [1] |
| Kd | 1.2 nM | Direct binding to SMO receptor | [7] |
Table 2: Impact of SMO Mutations on this compound Potency
| SMO Mutant | Fold Increase in IC50 vs. WT | Location of Mutation | Reference |
| D473H | ~100-fold | Drug-binding pocket | [8] |
| W281C | ~40-fold | Drug-binding pocket | [8] |
| V321M | 12 to 49-fold | Drug-binding pocket | [1][9] |
| I408V | 12 to 49-fold | Drug-binding pocket | [1][9] |
| C469Y | 12 to 49-fold | Drug-binding pocket | [1][9] |
| T241M | ~3-fold | Distal to drug-binding pocket | [1] |
| A459V | ~9-fold | Distal to drug-binding pocket | [1] |
| G497W | Moderate increase | Distal to drug-binding pocket | [10] |
| W535L | Significant reduction in binding affinity | Distal to drug-binding pocket | [11][12] |
Experimental Protocols
Elucidating the structure of the this compound-SMO complex requires a multi-step process involving protein expression, purification, and either crystallization for X-ray crystallography or sample preparation for cryogenic electron microscopy (cryo-EM).
Expression and Purification of Human SMO
A common strategy for producing sufficient quantities of stable, functional SMO for structural studies involves recombinant expression in insect or mammalian cells.[3][4]
Caption: General workflow for the expression and purification of the SMO receptor.
Detailed Methodology:
-
Construct Engineering: The human SMO gene is cloned into a suitable expression vector. To enhance expression and facilitate purification, an N-terminal signal peptide (e.g., from hemagglutinin) and a C-terminal affinity tag (e.g., a polyhistidine tag followed by a TEV protease cleavage site) are often included.[2] For crystallization, a fusion protein like T4 lysozyme (T4L) or BRIL may be inserted into the third intracellular loop (ICL3) to increase the hydrophilic surface area and promote crystal contacts.
-
Expression: The SMO construct is expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using the baculovirus expression system or in mammalian cells (e.g., HEK293).[2][4] Cells are grown in suspension culture and induced to express the recombinant protein.
-
Membrane Preparation: Cells are harvested and lysed, and the cell membranes containing the embedded SMO receptor are isolated by ultracentrifugation.
-
Solubilization: The membrane-bound SMO is solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), often supplemented with cholesteryl hemisuccinate (CHS) to maintain receptor stability.[4]
-
Affinity Chromatography: The solubilized SMO is purified by affinity chromatography. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used. The column is washed to remove non-specifically bound proteins, and the SMO is eluted with a buffer containing imidazole.
-
Size-Exclusion Chromatography (SEC): As a final purification step, SEC is used to separate the monomeric, properly folded SMO from aggregates and other impurities. The protein is eluted in a buffer suitable for downstream structural studies.
Crystallization of the this compound-SMO Complex
Crystallization of membrane proteins like SMO is challenging. The lipidic cubic phase (LCP) method has been particularly successful for GPCRs.
Caption: Workflow for the crystallization of the SMO-Vismodegib complex via the LCP method.
Detailed Methodology:
-
Complex Formation: Purified SMO is incubated with an excess of this compound to ensure saturation of the binding site.
-
LCP Reconstitution: The SMO-Vismodegib complex is mixed with a lipid, typically monoolein, to form a viscous and transparent lipidic cubic phase. This is done using specialized gas-tight syringes.
-
Crystallization Setup: Nanoliter-scale drops of the protein-laden LCP are dispensed onto a glass sandwich plate using a robotic dispenser.
-
Precipitant Screening: A precipitant solution is overlaid on the LCP drops. The plate is then sealed to allow for vapor diffusion. A wide range of precipitant conditions (salts, polymers, pH) are screened to find those that induce crystallization.
-
Crystal Growth: The plates are incubated at a constant temperature (e.g., 20°C), and crystal growth is monitored over several weeks.
-
Crystal Harvesting and Data Collection: Crystals are harvested from the LCP using micro-loops, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
Cryo-EM of the this compound-SMO Complex
Cryo-EM is an increasingly powerful technique for determining the structures of membrane proteins, including GPCRs, often without the need for crystallization.
Caption: General workflow for cryo-EM structure determination of the SMO-Vismodegib complex.
Detailed Methodology:
-
Sample Preparation: A purified and concentrated sample of the SMO-Vismodegib complex is prepared.
-
Grid Preparation: A small volume (2-3 µL) of the sample is applied to a cryo-EM grid (e.g., a holey carbon grid).
-
Vitrification: The grid is blotted to create a thin film of the sample, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, thus preserving the native structure of the protein.
-
Data Collection: The vitrified grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are collected automatically.
-
Image Processing: The collected micrographs are processed to identify individual protein particles. These particles are then classified and averaged to generate high-resolution 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the SMO-Vismodegib complex. An atomic model is then built into the 3D map and refined.
Conclusion
The structural elucidation of the this compound-SMO complex has provided invaluable insights into the mechanism of Hedgehog pathway inhibition. The detailed understanding of the allosteric binding pocket and the conformational changes induced by this compound has not only explained its high potency but also shed light on the mechanisms of clinical resistance. The experimental protocols outlined in this guide, from protein production to high-resolution structure determination, represent a robust framework for the continued investigation of SMO and other challenging membrane protein targets. This knowledge is critical for the rational design of novel therapeutics aimed at overcoming the challenges of drug resistance and improving patient outcomes in Hedgehog-driven cancers.
References
- 1. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]
- 5. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Analysis of this compound resistance in D473G and W535L mutants of SMO receptor and design of novel drug derivatives using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fusion protein strategies for cryo-EM study of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Vismodegib in Inhibiting GLI1/GLI2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vismodegib (Erivedge) is a first-in-class, orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary therapeutic application is in the treatment of advanced basal cell carcinoma (BCC), where aberrant Hh pathway activation is a key oncogenic driver.[3][4][5] This document provides a detailed technical overview of the pharmacodynamics of this compound, focusing on its molecular mechanism of action, its inhibitory effects on the downstream transcription factors GLI1 and GLI2, and the standard experimental protocols used to quantify these effects.
The Hedgehog pathway is a critical regulator of cellular differentiation and proliferation during embryogenesis, but it is largely quiescent in adult tissues.[3][6] In many forms of cancer, including over 90% of BCC cases, the pathway becomes reactivated through mutations, leading to uncontrolled cell growth.[3] this compound functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled transmembrane receptor essential for Hh signal transduction.[3][6][7][8] This inhibition prevents the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2, thereby blocking the expression of tumor-promoting target genes.[3][9]
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The canonical Hedgehog signaling cascade is tightly regulated and centers on the interplay between the Patched (PTCH1) and Smoothened (SMO) transmembrane proteins.
2.1 Pathway "Off" State (Absence of Hedgehog Ligand)
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the PTCH1 receptor actively suppresses the activity of SMO.[6] This inhibition prevents SMO from localizing to the primary cilium. In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to the GLI transcription factors (primarily GLI2 and GLI3). This binding facilitates the proteolytic cleavage of GLI proteins into their shorter repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes. In this state, the transcription of GLI1, which functions almost exclusively as a transcriptional activator, is off.
2.2 Pathway "On" State (Presence of Hedgehog Ligand)
When an Hh ligand binds to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved.[6][9] SMO is then free to translocate to the primary cilium, where it initiates a signaling cascade that disrupts the SUFU-GLI complex. This prevents the processing of GLI2 and GLI3 into their repressor forms. The full-length, activator forms of GLI2 and GLI3 (GLI-A) translocate to the nucleus, where they drive the transcription of Hh target genes.[9] These target genes include PTCH1 itself (a negative feedback mechanism) and, critically, GLI1. The newly synthesized GLI1 protein then acts as a potent transcriptional activator, amplifying the Hh signal.[10]
2.3 this compound's Point of Intervention
This compound is a competitive inhibitor that binds directly to the SMO protein.[3][11] This binding locks SMO in an inactive conformation, effectively mimicking the "off" state of the pathway even when activating mutations in PTCH1 are present or Hh ligands are overexpressed.[6][7] By inhibiting SMO, this compound prevents the activation and nuclear translocation of GLI1 and GLI2, leading to a shutdown of Hh target gene transcription and subsequent inhibition of tumor cell proliferation.[3][12]
Quantitative Pharmacodynamic Data
The inhibitory activity of this compound has been quantified across various preclinical models. The following tables summarize key pharmacodynamic parameters.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Model | Parameter | Value | Reference |
|---|---|---|---|---|
| GLI-Luciferase Reporter | HEPM (Human Palatal Mesenchymal) | EC50 | 2.8 nmol/L | [13] |
| GLI1 mRNA Inhibition | Medulloblastoma Allograft Model | IC50 | 0.165 µmol/L (±11.5%) | [13][14] |
| GLI1 mRNA Inhibition | D5123 Colorectal Cancer Xenograft | IC50 | 0.267 µmol/L (±4.83%) | [13][14] |
| SMO Binding (WT vs. Resistant Mutant) | C3H10T1/2 cells | IC50 (WT SMO) | 1.1 µM | [15] |
| SMO Binding (WT vs. Resistant Mutant) | C3H10T1/2 cells | IC50 (D477H Mutant) | >100 µM (100-fold resistance) |[15] |
Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound
| Study Type | Tissue / Model | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Phase I Clinical Trial | Patient Skin Biopsies | GLI1 mRNA Expression | >2-fold downregulation in ~75% of patients | [9] |
| Clinical Trial (mCRPC) | Patient Tumor Biopsies | GLI1 mRNA Expression | Median 9.8-fold decrease | [16] |
| Clinical Trial (mCRPC) | Patient Skin Biopsies | GLI1 mRNA Expression | Median 5.7-fold decrease | [16] |
| Murine Model (ICC) | Tumor Tissue | GLI1 & GLI2 Protein Levels | Significantly reduced vs. control | [17] |
| Murine Model (ICC) | Tumor Tissue | GLI1 & GLI2 mRNA Expression | Significantly reduced vs. control |[17] |
Key Experimental Protocols
The characterization of this compound's pharmacodynamic effects on GLI1 and GLI2 relies on a set of core molecular biology techniques.
4.1 GLI-Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the activity of the Hedgehog signaling pathway and the potency of its inhibitors.
-
Principle: NIH-3T3 or other responsive cells are stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple GLI binding sites.[18][19] Activation of the Hh pathway by an agonist like Sonic Hedgehog (SHH) drives the expression of GLI1/GLI2, which in turn binds to the promoter and induces luciferase expression. The resulting luminescence is directly proportional to pathway activity and can be inhibited by compounds like this compound.[20]
-
Detailed Methodology:
-
Cell Culture: Plate GLI-reporter NIH-3T3 cells in 96-well plates and grow until confluent.[21] These cells are often co-transfected with a constitutively expressed Renilla luciferase construct for normalization.[18]
-
Serum Starvation: Replace growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 24 hours to reduce basal pathway activity.[21]
-
Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).[19]
-
Pathway Stimulation: Add an Hh pathway agonist, such as recombinant SHH protein or SHH-conditioned medium, to all wells except for the unstimulated negative control.[18][19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[19][21]
-
Cell Lysis: Remove the medium and add passive lysis buffer to each well.[21]
-
Luminescence Reading: Transfer the lysate to an opaque luminometer plate. Use a dual-luciferase assay system (e.g., Promega Dual-Glo) to sequentially measure firefly and Renilla luciferase activity in a microplate luminometer.[18][21]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the log of this compound concentration to determine the IC50 value.
-
4.2 Quantitative Real-Time PCR (qPCR)
This technique is used to measure changes in the mRNA expression levels of GLI1 and GLI2 following treatment with this compound.
-
Principle: Total RNA is extracted from treated cells or tissues, reverse-transcribed into complementary DNA (cDNA), and then used as a template for PCR with gene-specific primers. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for the quantification of initial mRNA levels.
-
Detailed Methodology:
-
Sample Preparation: Culture cells or obtain tissue biopsies and treat with this compound or a vehicle control for a specified time.
-
RNA Extraction: Homogenize samples and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., Qiagen RNeasy).[22] Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Reverse transcribe 1-5 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[22]
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (GLI1, GLI2) and a housekeeping gene (GAPDH, TBP), and a fluorescent DNA-binding dye (e.g., SYBR Green).[22][23]
-
Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in expression compared to the control group using the 2-ΔΔCt method.
-
4.3 Western Blotting
This immunoassay is used to detect and quantify changes in GLI1 and GLI2 protein levels.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a solid membrane, and then probed with antibodies specific to the target proteins (GLI1 and GLI2).
-
Detailed Methodology:
-
Protein Extraction: Lyse this compound-treated and control samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[22][24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]
-
SDS-PAGE: Denature protein samples and separate them on an SDS-polyacrylamide gel based on molecular weight.[25]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for GLI1 and GLI2.[22][26] In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, α-tubulin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[24]
-
Analysis: Quantify band intensity using densitometry software and normalize the target protein signal to the loading control.
-
Conclusion
This compound is a potent and highly specific inhibitor of the Hedgehog signaling pathway. Its pharmacodynamic profile is characterized by direct, high-affinity binding to the SMO receptor, which results in the functional inhibition of the downstream transcriptional effectors GLI1 and GLI2. This mechanism effectively suppresses the expression of Hh target genes responsible for tumor proliferation and survival. The inhibitory effects of this compound on GLI1 and GLI2 have been robustly quantified at the levels of target gene transcription and protein expression using standard in vitro and in vivo assays. This in-depth understanding of its pharmacodynamics underpins its clinical success in treating Hedgehog-driven malignancies and provides the foundation for developing next-generation therapies and strategies to overcome clinical resistance.[12]
References
- 1. This compound in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of basal cell carcinoma: results and implications of the ERIVANCE BCC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Profile of this compound and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic-pharmacodynamic analysis of this compound in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamic study of the oral hedgehog pathway inhibitor, this compound, in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. web.stanford.edu [web.stanford.edu]
- 22. portlandpress.com [portlandpress.com]
- 23. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 25. Suppressive GLI2 fragment enhances liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GLI2 (E7R1N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Vismodegib: A Chemical Probe for Interrogating the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vismodegib (GDC-0449), a first-in-class, potent, and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a critical chemical probe for dissecting the intricate mechanisms of this essential developmental and oncogenic pathway. By specifically targeting the G protein-coupled receptor Smoothened (SMO), this compound provides a powerful tool to investigate the functional consequences of Hh pathway inhibition in a variety of research and preclinical settings. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in Hedgehog pathway research. Furthermore, it includes visualizations of the Hedgehog signaling pathway, this compound's mechanism of action, and a typical experimental workflow to facilitate a deeper understanding of its utility as a chemical probe.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][3] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its transmembrane receptor Patched (PTCH).[4][5] In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (SMO), a seven-transmembrane protein.[3][6] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.[7][8]
This compound as a Chemical Probe
This compound is a synthetic, orally bioavailable small molecule that acts as a potent and specific antagonist of the SMO receptor.[9][10] Its discovery through high-throughput screening and subsequent chemical optimization has provided researchers with a valuable tool to modulate the Hh pathway with high precision.[11]
Mechanism of Action
This compound exerts its inhibitory effect by binding directly to the seven-transmembrane domain of the SMO protein.[4][6] This binding allosterically inhibits SMO, preventing the conformational changes necessary for its activation and subsequent downstream signaling.[4] By locking SMO in an inactive state, this compound effectively blocks the entire Hh signaling cascade, leading to the suppression of GLI-mediated gene transcription.[5]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound: the Proof of Concept in Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of this compound in patients with advanced solid malignancies and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Development and Synthesis of Vismodegib: A Technical Guide
Abstract: Vismodegib (GDC-0449, marketed as Erivedge®) represents a significant milestone in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved for medical use. Its development provided a proof-of-concept for targeting aberrant pathway signaling in oncology. This document provides a detailed technical overview of the early discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Introduction
This compound was discovered by Genentech through high-throughput screening of a small-molecule library, followed by medicinal chemistry optimization, under a collaboration with Curis, Inc.[1][2][3]. The development targeted the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation during embryogenesis that is largely inactive in adult tissues.[4] In certain cancers, particularly basal cell carcinoma (BCC), the pathway becomes aberrantly reactivated, driving tumorigenesis.[4][5] Approximately 90% of BCC tumors feature loss-of-function mutations in the Patched1 (PTCH1) gene, a negative regulator of the pathway.[6] This understanding provided a strong rationale for developing an inhibitor.[7]
This compound was the first-in-class Hh pathway inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) on January 30, 2012, for the treatment of adults with metastatic basal cell carcinoma or locally advanced basal cell carcinoma that has recurred after surgery or for patients who are not candidates for surgery or radiation.[1][8]
Mechanism of Action
The Hedgehog signaling pathway is a complex cascade that, in its canonical form, is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the 12-pass transmembrane receptor Patched1 (PTCH1).[9] In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a 7-transmembrane protein.[10] This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).
In many basal cell carcinomas, mutations in PTCH1 or activating mutations in SMO lead to constitutive, ligand-independent activation of the pathway.[4][8] this compound functions by directly binding to and inhibiting the SMO protein.[5][11] This action blocks the downstream signaling cascade, preventing the activation and nuclear translocation of GLI transcription factors and thereby inhibiting the expression of target genes involved in cell proliferation and survival.[2][10]
Preclinical Development
This compound was identified as a potent and selective inhibitor of the Hh pathway.[12] Preclinical studies demonstrated its ability to suppress Hh signaling and exert antitumor activity in various cancer models.
In Vitro Pharmacology
The potency of this compound was established in cell-based assays. It targets SMO with high affinity and effectively inhibits the downstream transcription of Hh target genes like GLI1.
| Parameter | Value | Cell/Assay System | Reference |
| IC₅₀ (Hedgehog Inhibition) | 3 nM | Cell-free assay | [13] |
| EC₅₀ (GLI-Luciferase Reporter) | 2.8 nM | Human palatal mesenchymal cell line | [12] |
| IC₅₀ (Gli1 Inhibition) | 0.165 µM (±11.5%) | Ptch+/- allograft medulloblastoma model | [14] |
| IC₅₀ (Gli1 Inhibition) | 0.267 µM (±4.83%) | D5123 colorectal cancer model | [14] |
| IC₅₀ (P-glycoprotein Inhibition) | 3.0 µM | Cell-free assay | [13] |
Preclinical Pharmacokinetics and Efficacy
This compound exhibited favorable pharmacokinetic properties across multiple preclinical species, characterized by low clearance and good oral bioavailability.[12][15] In vivo studies using a Ptch+/- allograft model of medulloblastoma, where tumor growth is driven by Hh pathway mutations, showed that oral administration of this compound led to significant tumor regression at doses of 25 mg/kg and above.[12][16]
| Species | Clearance | Oral Bioavailability | Reference |
| Mouse | Low | Good | [12][16] |
| Rat | Very Low | Good | [12][16] |
| Dog | Very Low | Good | [12][16] |
| Monkey | Moderate | Good | [12] |
Experimental Protocol: GLI1 Inhibition Assay in Tumor Xenografts
The following provides a representative methodology for assessing the pharmacodynamic effects of this compound in preclinical tumor models.
-
Model System: Nude mice bearing subcutaneous patient-derived colorectal cancer xenografts (e.g., D5123 model) exhibiting ligand-dependent Hh pathway activation.[12]
-
Dosing: Animals are administered this compound orally (e.g., 25-100 mg/kg) or vehicle control once daily.[12]
-
Sample Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), cohorts of mice are euthanized. Tumors and plasma are collected and flash-frozen.
-
RNA Extraction: Total RNA is isolated from tumor tissue using standard methods (e.g., TRIzol reagent followed by column purification).
-
Quantitative RT-PCR: The expression level of the Hh target gene GLI1 is quantified.
-
Reverse transcription of RNA to cDNA is performed.
-
Real-time PCR is conducted using primers specific for human GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: The relative GLI1 mRNA levels are calculated using the ΔΔCt method. The percentage of GLI1 inhibition is determined by comparing the expression in treated tumors to vehicle-treated controls. This is then correlated with plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]
Clinical Development
The clinical development of this compound focused on patients with advanced basal cell carcinoma (aBCC), where the Hh pathway is the primary oncogenic driver.
Human Pharmacokinetics
This compound exhibits unusual, non-linear pharmacokinetics in humans.[17] Its absorption is saturable, and it is highly bound (>99%) to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[4][15] The binding to AAG is a key determinant of its pharmacokinetic profile.[15]
| Parameter | Value | Condition | Reference(s) |
| Bioavailability (single dose) | 31.8% | - | [5][17] |
| Time to Peak (Tmax) | ~2.4 days | - | [4] |
| Volume of Distribution (Vd) | 16.4 - 26.6 L | - | [4][17] |
| Plasma Protein Binding | >99% | - | [5][17] |
| Elimination Half-life (t½) | ~12 days | After a single dose | [5][17] |
| Elimination Half-life (t½) | ~4 days | After continuous daily dosing | [5][17] |
| Primary Elimination Route | Feces (82%) | Unchanged drug and metabolites | [5][17] |
| Metabolism | Minor substrate of CYP2C9, CYP3A4 | >98% circulates as parent drug | [4][5][17] |
Pivotal ERIVANCE BCC Trial
The approval of this compound was primarily based on the results of the ERIVANCE BCC study, a Phase II, international, multicenter, single-arm trial.[18]
The trial demonstrated that this compound produced clinically meaningful and durable tumor responses in patients with advanced BCC for whom there were no effective treatment options.[18][19]
| Endpoint (Independent Review) | Metastatic BCC (n=33) | Locally Advanced BCC (n=71) | Reference |
| Objective Response Rate (ORR) | 30% | 43% | [18][19] |
| Complete Response | 0% | 21% (from other sources) | [19] |
| Partial Response | 30% | 22% (from other sources) | [19] |
| Median Progression-Free Survival (PFS) | 9.5 months | 9.5 months | [18] |
Chemical Synthesis
The chemical structure of this compound is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide.[3] Its synthesis involves the construction of a central bi-aryl core, typically via a palladium-catalyzed cross-coupling reaction, followed by the formation of an amide bond. Several synthetic routes have been reported. A common approach is outlined below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and preclinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Pharmacokinetic-pharmacodynamic analysis of this compound in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Hedgehog Pathway Inhibitor this compound (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. For Some Skin Cancers, Targeted Drug Hits the Mark - NCI [cancer.gov]
Methodological & Application
Application Note: In Vitro Profiling of Vismodegib in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Vismodegib (GDC-0449) is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It was the first drug targeting this pathway to receive FDA approval for the treatment of advanced basal cell carcinoma (BCC), including metastatic or locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[2][3] The Hedgehog pathway is crucial during embryonic development but is largely inactive in adult tissues.[4][5] Its aberrant reactivation in certain cancers, often due to mutations in pathway components, can drive tumor growth and proliferation.[2][4] this compound exerts its therapeutic effect by specifically binding to and inhibiting the Smoothened (SMO) protein, a key transducer in the Hh pathway.[4] This application note provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound on various cancer cell lines.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the transmembrane receptor Patched-1 (PTCH1) inhibits the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein.[4] This inhibition prevents the activation of the GLI family of transcription factors, which are subsequently targeted for degradation. When an Hh ligand binds to PTCH1, the inhibition on SMO is lifted.[4] Active SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4] In many cancers, including over 90% of basal cell carcinomas, mutations in PTCH1 or SMO lead to constitutive, ligand-independent activation of the pathway, promoting uncontrolled cell growth.[1][4] this compound functions by directly binding to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade, irrespective of the mutational status of PTCH1.[2][4]
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (GDC-0449)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%.[7] Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete medium per well.[7] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[8] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest drug dose) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8][9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells/well) in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration) and a vehicle control for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.[11] Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
General Experimental Workflow
The evaluation of this compound's in vitro effects typically follows a standardized workflow, from initial cell culture to final data analysis for various endpoints.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes reported IC50 values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Citation |
| A549 | Lung Carcinoma | > 100 | MTT Assay (72h) | [8] |
| AN3-CA | Endometrial Adenocarcinoma | 93 | MTT Assay (72h) | [8] |
| BXPC-3 | Pancreatic Adenocarcinoma | 47.95 | CellTiter-Glo (72h) | [8] |
| IGROV-1 | Ovarian Adenocarcinoma | 0.072 | Growth Inhibition Assay | [12] |
| HCE-T | Uterine Cervical Carcinoma | 1.32 | Growth Inhibition Assay | [12] |
| D-542MG | Glioblastoma | 1.87 | Growth Inhibition Assay | [12] |
| Caco-2 | Colorectal Adenocarcinoma | Not specified | CCK-8 Assay | [9] |
| Ht-29 | Colorectal Adenocarcinoma | Not specified | CCK-8 Assay | [9] |
| LNCaP | Prostate Carcinoma | Not specified | Cell Proliferation Assay | [10] |
| PC-3 | Prostate Carcinoma | Not specified | Cell Proliferation Assay | [10] |
Note: Assay conditions and methods can vary between studies, leading to different IC50 values. The sensitivity of cell lines to this compound is often correlated with the activation status of the Hedgehog pathway.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Smoothened antagonist GDC-0449 (this compound) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effect of Hedgehog Signaling Inhibitor, this compound, on Castration-resistant Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. youtube.com [youtube.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Vismodegib Stock Solution Preparation
Introduction
Vismodegib is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It functions by binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hh pathway.[3][5][6][7] Dysregulation of the Hedgehog pathway is implicated in the pathogenesis of several types of cancer, most notably basal cell carcinoma.[1][6][7] In the laboratory setting, this compound is a crucial tool for studying Hh pathway-mediated cellular processes, including proliferation, differentiation, and survival.
These application notes provide a detailed protocol for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible preparation of this inhibitor for experimental use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Molecular Weight | 421.30 g/mol | [4][8][9] |
| Formula | C₁₉H₁₄Cl₂N₂O₃S | [4][8][9] |
| Appearance | Off-white to light yellow solid/White crystals | [8][9] |
| Solubility | ||
| DMSO | ≥21.08 mg/mL to 84 mg/mL (up to 199.38 mM) | [2][10] |
| Ethanol | ~3.33-10 mg/mL (may require warming) | [8][11] |
| Water | Insoluble/Very poorly soluble | [10][11] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [8][10] |
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. This compound targets this pathway by inhibiting the SMO protein.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, disposable tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
Step-by-Step Procedure
1. Calculate the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 421.30 g/mol = 4.213 mg
2. Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
3. Dissolving this compound:
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. It is recommended to use fresh DMSO as moisture can reduce the solubility of this compound.[10]
-
Securely cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]
4. Visual Inspection:
-
Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[10]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[8][10]
Dilution for Cell Culture Experiments
For in vitro experiments, the DMSO stock solution should be diluted in cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.1-0.5%).
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 initial dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.
Safety Precautions
-
This compound is a potent compound and should be handled with care.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the powder and stock solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: This protocol is intended for laboratory research use only by trained professionals. It is not intended for diagnostic or therapeutic use. The user is solely responsible for validating the protocol for their specific application.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - American Chemical Society [acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Vismodegib Treatment Protocol for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Vismodegib, a potent Hedgehog signaling pathway inhibitor, in preclinical in vivo animal studies. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in various cancer models.
Mechanism of Action
This compound is a small-molecule inhibitor that specifically targets the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] In normal physiological conditions, the Patched-1 (PTCH1) receptor inhibits SMO.[1] Binding of the Hedgehog ligand to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors that promote cell proliferation and survival.[1] In many cancers, such as basal cell carcinoma (BCC) and medulloblastoma, mutations in PTCH1 or SMO lead to constitutive activation of the Hh pathway, driving uncontrolled cell growth.[1][2] this compound binds to and inhibits SMO, thereby blocking the aberrant signaling cascade.[1][4]
Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo animal studies with this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Animal Model | Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy Outcome |
| Medulloblastoma | Ptch+/- allograft | 0.3 - 75 | Oral (once daily) | Daily | Doses ≥25 mg/kg caused tumor regression. |
| Colorectal Cancer | Patient-derived xenograft (D5123) | up to 92 | Oral (twice daily) | Daily | Maximal tumor growth inhibition of 52%. |
| Colorectal Cancer | Patient-derived xenograft (1040830) | up to 92 | Oral (twice daily) | Daily | Maximal tumor growth inhibition of 69%. |
| Intrahepatic Cholangiocarcinoma | Murine Model | 50 | Intraperitoneal | Daily for 4 weeks | Significantly reduced number of nodules and liver size. |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Nude Mice (Single Oral Dose)
| Dose (mg/kg) | AUC (µmol/L*hr) | Cmax (µmol/L) | tmax (hr) | t1/2 (hr) |
| 5 | 2.8 | 0.2 | 8 | 10.2 |
| 15 | 13.7 | 0.7 | 8 | 14.8 |
| 50 | 94.6 | 3.5 | 8 | 20.5 |
| 100 | 253 | 7.9 | 8 | 25.3 |
Table 3: Summary of Toxicities Observed in Animal Studies
| Species | Observed Toxicities | Notes |
| Rat | Alopecia, muscle spasms (tremors, leg twitches), decreased taste buds, pilomatricoma (benign hair follicle tumor), premature closure of epiphyseal growth plate, teeth abnormalities. | Muscle spasms observed at ≥50 mg/kg/day. Teeth effects at ≥15 mg/kg/day. Bone effects at ≥50 mg/kg/day for 26 weeks. |
| Dog | Alopecia, degenerating germ cells, and hypospermia. | Reproductive effects in young animals at ≥50 mg/kg/day for 4 weeks. |
| Mouse | Decreased growth rate, reduced taste bud size and cell number. | Observed with 30 mg/kg daily oral gavage for 15 weeks. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft/Allograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a mouse model with subcutaneous tumors.
Caption: General workflow for an in vivo efficacy study of this compound.
1. Animal Model:
-
Select an appropriate mouse strain (e.g., nude mice for xenografts, syngeneic models for allografts).
-
Implant tumor cells subcutaneously into the flank of the mice. For example, Ptch+/- medulloblastoma allograft cells or patient-derived colorectal cancer cells.
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Randomize animals into treatment and control groups with comparable mean tumor volumes.
3. Drug Preparation and Administration:
-
Preparation of this compound Formulation:
-
For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 (MCT) in water.
-
For intraperitoneal injection, a vehicle like 10% DMSO in a suitable carrier can be used.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage).
-
4. Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Record animal body weight at the same frequency as a measure of general toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or based on a set study duration.
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for Hedgehog pathway markers like Gli1).
Protocol 2: Pharmacokinetic Study in Mice
1. Animal and Dosing:
-
Use a suitable mouse strain (e.g., CD-1 nude mice).
-
Administer a single oral dose of this compound at various concentrations (e.g., 5, 15, 50, 100 mg/kg) formulated as described above.
2. Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours), collect blood samples from a cohort of mice at each time point (serial sampling from the same animal is also possible with appropriate techniques).
-
Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Protocol 3: Safety and Toxicity Assessment
1. Study Design:
-
Administer this compound to rodents (rats or mice) daily for an extended period (e.g., 4 to 26 weeks) at multiple dose levels.
-
Include a vehicle control group and a recovery group for each dose to assess the reversibility of any observed toxicities.
2. Monitoring:
-
Conduct daily clinical observations for any signs of toxicity.
-
Monitor body weight and food consumption regularly.
-
Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
3. Pathological Evaluation:
-
At the end of the treatment and recovery periods, perform a full necropsy.
-
Collect and weigh major organs.
-
Preserve tissues in formalin for histopathological examination, paying close attention to tissues known to be affected by Hedgehog pathway inhibition, such as bone, teeth, skin (hair follicles), and reproductive organs.
Conclusion
The provided protocols and data offer a framework for conducting in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and animal models. Careful consideration of the dose, administration route, and treatment schedule is crucial for obtaining meaningful and reproducible results in the preclinical evaluation of this targeted therapy. It is also imperative to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and Safety of this compound in Advanced Basal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraventricular SHH inhibition proves efficient in SHH medulloblastoma mouse model and prevents systemic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Using Vismodegib in a Medulloblastoma Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Vismodegib, a potent Hedgehog (Hh) signaling pathway inhibitor, in medulloblastoma xenograft mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and understand its mechanism of action in a key pediatric brain tumor.
Introduction
Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is driven by aberrant activation of the Sonic Hedgehog (SHH) signaling pathway.[1][2] this compound (GDC-0449) is a first-in-class, FDA-approved small molecule that selectively inhibits Smoothened (SMO), a critical component of the Hh pathway.[3][4] Preclinical studies in xenograft models are essential for evaluating the therapeutic potential of drugs like this compound, understanding mechanisms of resistance, and exploring combination therapies.[5][6]
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers, including the SHH subgroup of medulloblastoma.[7][8] In the canonical pathway, the binding of an SHH ligand to the Patched (PTCH1) receptor alleviates its inhibition of the G-protein-coupled receptor, Smoothened (SMO).[4][9] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of GLI transcription factors. These transcription factors regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[10][11] this compound functions by binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.[4][12]
Caption: Hedgehog signaling pathway and this compound's point of inhibition.
Experimental Protocols
Medulloblastoma Xenograft Model Establishment
Patient-derived xenograft (PDX) models are often preferred as they better recapitulate the heterogeneity of human tumors.[2] However, established cell lines like DAOY are also commonly used.[3]
A. Orthotopic Xenograft Implantation (Intracranial)
-
Cell/Tissue Preparation:
-
For established cell lines (e.g., DAOY): Culture cells in appropriate media (e.g., DMEM with 10% FBS).[3] On the day of injection, harvest cells, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells in 2-5 µL.
-
For patient-derived tissue: Process fresh tumor tissue into a single-cell suspension using a brain tumor dissociation kit.[2] Resuspend cells in an appropriate sterile buffer.
-
-
Animal Model:
-
Surgical Procedure:
-
Anesthetize the mouse using a standard anesthetic (e.g., isoflurane).[14]
-
Secure the mouse in a stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole over the desired injection site in the cerebellum.
-
Slowly inject the cell suspension into the cerebellum using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
B. Subcutaneous Xenograft Implantation
-
Cell Preparation: Prepare a cell suspension as described above, typically at a higher volume (e.g., 100-200 µL) containing 1-5 x 10^6 cells.
-
Implantation: Inject the cell suspension subcutaneously into the flank of the immunocompromised mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
Caption: A typical workflow for preclinical evaluation of this compound.
This compound Administration
-
Drug Formulation: this compound is typically formulated for oral administration. The specific vehicle can vary, and it is crucial to consult the supplier's instructions or relevant literature.
-
Dosing and Schedule:
-
Route of Administration: Oral gavage is the most common route for this compound administration in mouse models.
Data Presentation
The efficacy of this compound is assessed through various quantitative measures. The following tables summarize representative data from preclinical studies.
Table 1: In Vivo Efficacy of this compound on Medulloblastoma Xenograft Growth
| Mouse Model | This compound Dose | Dosing Schedule | Treatment Duration | Outcome | Reference |
| Ptch+/- allograft (subcutaneous) | 25-75 mg/kg | Once Daily | Not Specified | Tumor regression | [15] |
| Patient-Derived Xenograft (D5123) | up to 92 mg/kg | Twice Daily | 18-21 days | 52% maximal tumor growth inhibition | [15] |
| Patient-Derived Xenograft (1040830) | up to 92 mg/kg | Twice Daily | 18-21 days | 69% maximal tumor growth inhibition | [15] |
| MYC-amplified Xenograft (NSG mice) | Not Specified | Not Specified | Not Specified | Slightly decreased tumor growth as a single agent | [6] |
| Math1-Cre SmoM2c | 150 µg/g | Not Specified | Not Specified | Reduced tumor weight by 32% | [16] |
Table 2: Molecular Effects of this compound in Medulloblastoma Models
| Model | Treatment | Target Gene/Protein | Effect | Reference |
| DAOY Cells | This compound (50-150 µM) | SMO, Gli1, MYCN mRNA | Significant reduction | [3] |
| DAOY Cells | This compound (50-150 µM) | Bcl2 mRNA | Reduction | [3] |
| DAOY Cells | This compound (50-150 µM) | Bax, p53 mRNA | Increased activation | [3] |
| Ptch+/- allograft | This compound | Gli1 mRNA | Downregulation | [17] |
Logical Relationship of this compound Action
This compound's therapeutic effect in SHH-subgroup medulloblastoma is a direct consequence of its targeted inhibition of the Hedgehog pathway, leading to a halt in tumor cell proliferation and survival.
Caption: How this compound targets the Hh pathway to inhibit tumor growth.
Conclusion
This compound has demonstrated significant preclinical activity against medulloblastoma models driven by the SHH pathway.[15][16] The protocols and data presented here provide a framework for researchers to effectively utilize medulloblastoma xenograft models to further investigate the therapeutic potential of this compound. It is critical to select the appropriate tumor model (SHH-subgroup) to observe efficacy, as this compound's activity is dependent on the specific genomic aberrations within the tumor.[9][12] Future studies may focus on overcoming resistance and exploring synergistic combinations with other therapeutic agents.[5][6]
References
- 1. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 2. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 4. This compound as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibitor and this compound synergistically inhibit the growth and metastasis of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of AMPK sensitizes medulloblastoma to this compound and overcomes this compound‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Hedgehog signaling drives medulloblastoma growth via CDK6 [jci.org]
- 17. researchgate.net [researchgate.net]
Application Note: Assessing Vismodegib Efficacy in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vismodegib (Erivedge®) is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma (BCC).[1][2][3] The Hedgehog pathway is crucial during embryonic development and is largely inactive in adult tissues.[4][5] However, its aberrant reactivation is a key driver in the pathogenesis of BCC and other cancers.[2][4] this compound functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent tumor growth.[3][4]
Three-dimensional (3D) spheroid cultures have emerged as superior models to traditional 2D cell monolayers for preclinical drug evaluation.[6][7] Spheroids better mimic the complex in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][8] This application note provides detailed protocols for assessing the efficacy of this compound in 3D cancer spheroid models, offering a more physiologically relevant system for predicting clinical outcomes.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the activity of SMO.[4] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many BCCs, mutations in PTCH1 or SMO lead to constitutive activation of the pathway, driving uncontrolled cell growth.[4] this compound targets and inhibits SMO, effectively shutting down this oncogenic signaling.
Experimental Workflow
A systematic workflow is essential for reliably assessing drug efficacy in 3D models. The process begins with the formation of uniform spheroids, followed by drug treatment and subsequent analysis using various assays to measure viability, apoptosis, and target pathway modulation.
Detailed Experimental Protocols
Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of spheroids using non-adherent surface plates.
Materials:
-
Cancer cell line known to have an active Hedgehog pathway (e.g., BCC cell lines, some medulloblastoma or rhabdomyosarcoma lines).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Ultra-low attachment (ULA) 96-well round-bottom plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a ULA 96-well round-bottom plate (yielding 5,000 cells/well).
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using a light microscope.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Spheroids generated in ULA plates.
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
After 3-5 days of spheroid formation, carefully remove 100 µL of medium from each well without disturbing the spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the treated spheroids for the desired time points (e.g., 48, 72, 96 hours).
Efficacy Assessment: Cell Viability Assay
This protocol utilizes a luminescence-based ATP assay, which is well-suited for 3D cultures.[9][10]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Treated spheroids in 96-well ULA plates.
-
Opaque-walled 96-well plates suitable for luminescence reading.
-
Multimode plate reader with luminescence detection.
Procedure:
-
Remove the plates containing the treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Efficacy Assessment: Apoptosis Assay
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.[11][12]
Materials:
-
Caspase-Glo® 3/7 3D Assay kit.
-
Treated spheroids in 96-well ULA plates.
-
Opaque-walled 96-well plates.
-
Multimode plate reader with luminescence detection.
Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express results as fold-change in caspase activity relative to the vehicle-treated control.
Efficacy Assessment: Protein Expression Analysis (Western Blot)
This protocol assesses the modulation of Hedgehog pathway proteins.
Materials:
-
Treated spheroids.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescence detection reagents and imaging system.
Procedure:
-
Collect spheroids from each treatment group (pooling several wells may be necessary).
-
Wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., Actin).
Data Presentation
The following tables present example data from the described assays after 72 hours of this compound treatment on BCC spheroids.
Table 1: Spheroid Viability after this compound Treatment
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (vs. Vehicle) |
| Vehicle (DMSO) | 850,432 | 45,102 | 100.0% |
| 0.1 | 832,198 | 51,234 | 97.9% |
| 1 | 712,563 | 39,876 | 83.8% |
| 5 | 459,234 | 28,451 | 54.0% |
| 10 | 246,789 | 19,870 | 29.0% |
| 25 | 112,345 | 9,567 | 13.2% |
| 50 | 88,901 | 7,123 | 10.5% |
Table 2: Apoptosis Induction by this compound
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| Vehicle (DMSO) | 12,345 | 1,102 | 1.0 |
| 0.1 | 13,012 | 1,234 | 1.1 |
| 1 | 18,765 | 1,567 | 1.5 |
| 5 | 35,432 | 2,890 | 2.9 |
| 10 | 58,901 | 4,567 | 4.8 |
| 25 | 65,432 | 5,123 | 5.3 |
| 50 | 67,890 | 5,543 | 5.5 |
Table 3: Downregulation of GLI1 Protein Expression
| This compound Conc. (µM) | Normalized GLI1 Intensity (a.u.) | Standard Deviation | % GLI1 Expression (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 0.08 | 100.0% |
| 1 | 0.85 | 0.06 | 85.0% |
| 5 | 0.42 | 0.04 | 42.0% |
| 10 | 0.18 | 0.02 | 18.0% |
| 25 | 0.09 | 0.01 | 9.0% |
Conclusion
The use of 3D spheroid cultures provides a robust and physiologically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined in this application note offer a comprehensive approach to generating reproducible spheroid models and assessing drug-induced effects on cell viability, apoptosis, and target pathway engagement. The quantitative data clearly demonstrate this compound's dose-dependent inhibition of spheroid viability and Hedgehog pathway activity, underscoring the utility of these advanced in vitro models in preclinical cancer research and drug development.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Three-Dimensional Spheroids for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation [en.bio-protocol.org]
- 8. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.jp]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. 3D Cell Model Apoptosis Assay Service [visikol.com]
Application Notes and Protocols for Vismodegib Administration in Preclinical Rat Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vismodegib (tradename Erivedge) is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation during embryonic development.[1][2] In adults, the Hh pathway is largely inactive, but its aberrant reactivation has been implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] this compound was approved by the FDA in 2012 for the treatment of metastatic or locally advanced BCC.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical rat models of cancer, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development, and its aberrant activation in adults can lead to the development of cancers.[1][4] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor.[1][5] This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like molecule.[2] The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors.[1][5] In the nucleus, GLI proteins activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[5]
This compound is a potent and highly specific inhibitor of the Hedgehog pathway.[1] It exerts its therapeutic effect by binding directly to the SMO protein, thereby preventing the downstream activation of GLI transcription factors and inhibiting the growth of tumors driven by aberrant Hh pathway activation.[1][3]
Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Application Notes
Preclinical Models
This compound has been evaluated in various preclinical cancer models. While many efficacy studies have utilized mouse models of medulloblastoma and patient-derived xenografts of colorectal cancer, extensive toxicological and pharmacokinetic data are available from studies in Sprague-Dawley rats.[4] These rat studies are crucial for assessing the safety profile of the drug.
Dosing and Administration
In preclinical rat studies, this compound is typically administered orally via gavage. The drug is often formulated as a suspension in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water. Doses in rat toxicology studies have ranged from 10 mg/kg/day to 100 mg/kg/day.[1]
Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound exhibits non-linear pharmacokinetics. The exposure to this compound, as measured by Cmax (maximum plasma concentration) and AUC (area under the curve), does not increase proportionally with the dose. The major route of elimination in rats is through biliary excretion.
Table 1: Toxicokinetics of this compound in Male Sprague-Dawley Rats After 4 Weeks of Oral Gavage Administration
| Dose (mg/kg/day) | Cmax (µg/mL) | AUC0-24h (µg·h/mL) |
| 15 | 10.9 | 237 |
| 50 | 20.3 | 436 |
| 150 | 25.4 | 545 |
Data sourced from FDA submission documents.
Table 2: Toxicokinetics of this compound in Male Sprague-Dawley Rats After 26 Weeks of Oral Gavage Administration
| Dose (mg/kg/day) | Cmax (µg/mL) | AUC0-24h (µg·h/mL) |
| 15 | 13.9 | 299 |
| 50 | 23.8 | 511 |
| 100 | 26.1 | 563 |
Data sourced from FDA submission documents.
Toxicology in Rats
Repeat-dose toxicology studies in rats have identified several target organs for this compound-related toxicity. These include effects on bone (premature closure of the epiphyseal growth plate), teeth, and taste buds. Alopecia and muscle spasms have also been observed in rats and are consistent with findings in human subjects.[1]
Embryo-fetal Developmental Toxicity in Rats
This compound has been shown to be embryotoxic and teratogenic in rats. Oral administration during organogenesis resulted in increased pre- and post-implantation loss and fetal malformations at doses significantly lower than those used in adult toxicology studies.
Table 3: Summary of Embryo-fetal Developmental Toxicity of this compound in Rats
| Dose (mg/kg/day) | Observations |
| 10 | Malformations (missing/fused digits, open perineum, craniofacial anomalies), retardations/variations in skeletal ossification. |
| ≥ 60 | Increased pre- and post-implantation loss, including 100% early resorption of fetuses.[1] |
Data sourced from FDA submission documents.[1]
Experimental Protocols
Experimental Workflow
Caption: A general experimental workflow for a preclinical this compound study in a rat xenograft model.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and the number of animals to be dosed.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to heated sterile water (approximately 80-90°C) while stirring. Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
Add 0.2% Tween 80 to the methylcellulose solution and mix thoroughly.
-
Weigh the appropriate amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Store the suspension in sterile, labeled tubes at 2-8°C, protected from light. Ensure the suspension is well-mixed before each administration.
Protocol 2: In Vivo Efficacy Study in a Rat Xenograft Model
Animal Model:
-
Immunocompromised rats (e.g., nude rats) are typically used for xenograft studies.
-
Acclimatize animals for at least one week before the start of the experiment.
Tumor Cell Implantation:
-
Culture the desired cancer cell line (e.g., a rat medulloblastoma cell line with an activated Hedgehog pathway) under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each rat.
Treatment:
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1) to the treatment group via oral gavage daily at the desired dose.
-
Administer the vehicle solution to the control group using the same method and schedule.
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
At the end of the study (defined by a predetermined tumor size in the control group or a specific time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Primary efficacy endpoints may include tumor growth inhibition, tumor regression, or survival.
Protocol 3: Pharmacokinetic Study in Rats
Animal Model:
-
Use a suitable rat strain, such as Sprague-Dawley rats.
-
Cannulate the jugular vein for serial blood sampling if possible, to reduce stress on the animals.
Drug Administration:
-
Administer a single dose of this compound via oral gavage.
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enhancing the Bioavailability and Efficacy of this compound for the Control of Skin Cancer: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Carcinogenicity assessment of the Hedgehog pathway inhibitor, this compound in Tg.rasH2 mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Vismodegib
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Vismodegib. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during experiments on Vismodegegib resistance.
Q1: My this compound-resistant cell line shows no mutations in the SMO gene. What are the likely alternative resistance mechanisms?
A1: While mutations in the drug's target, Smoothened (SMO), are a primary driver of resistance, their absence points towards SMO-independent mechanisms.[1][2] These can involve reactivation of the Hedgehog (Hh) pathway downstream of SMO or activation of parallel signaling pathways.
Troubleshooting Steps:
-
Confirm Wild-Type SMO: First, re-sequence the SMO gene in your resistant cell line to definitively rule out any mutations, especially in the drug-binding pocket.
-
Assess Downstream Hh Pathway Activation:
-
Gene Expression: Use qRT-PCR to check for upregulation of Hh target genes like GLI1, GLI2, and PTCH1. Persistent high expression in the presence of this compound is a strong indicator of downstream pathway activation.
-
Protein Levels & Localization: Perform a Western blot to assess GLI1 and GLI2 protein levels. Crucially, assess their nuclear localization via immunofluorescence or subcellular fractionation, as their presence in the nucleus is key to their function as transcription factors.
-
-
Investigate Parallel Pathway Activation:
-
Pathway Screening: Utilize phospho-receptor tyrosine kinase (RTK) arrays to screen for broad activation of alternative signaling pathways. The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently implicated in this compound resistance.[1][3]
-
Targeted Western Blotting: Based on array results or literature, perform Western blots for key phosphorylated proteins in suspected bypass pathways (e.g., p-AKT, p-ERK).
-
Q2: I'm observing elevated GLI2 levels in my resistant cells. How can I determine if this is due to gene amplification or increased transcription?
A2: Distinguishing between GLI2 genomic amplification and transcriptional upregulation is a critical step in pinpointing the precise resistance mechanism.[1][2]
Troubleshooting Steps:
-
Assess Genomic Amplification:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for visualizing and quantifying gene copy number. Use a probe specific for the GLI2 locus on chromosome 2q14.2. Compare the number of signals in your resistant cells to the parental, sensitive cells. An increased signal count indicates amplification.
-
Quantitative PCR (qPCR) on Genomic DNA: This method provides a quantitative measure of gene copy number. Design primers to amplify a small region of the GLI2 gene and a stable reference gene from purified genomic DNA. A relative increase in the amount of GLI2 DNA in resistant cells compared to parental cells points to amplification.
-
-
Evaluate Transcriptional Upregulation:
-
Promoter-Reporter Assays: Clone the GLI2 promoter region into a luciferase reporter plasmid. Transfect this construct into both your parental and resistant cell lines. A higher luciferase signal in the resistant cells indicates increased promoter activity and transcriptional upregulation.
-
Chromatin Immunoprecipitation (ChIP)-qPCR: Investigate if there is increased binding of activating transcription factors to the GLI2 promoter in your resistant cells.
-
Q3: My data suggests the PI3K/AKT pathway is activated in my this compound-resistant model. How do I functionally validate its role in driving resistance?
A3: Demonstrating that inhibition of the PI3K/AKT pathway restores sensitivity to this compound is key to functionally validating its role in the resistance phenotype.[4]
Troubleshooting Steps:
-
Pharmacological Co-inhibition:
-
Experimental Design: Treat your resistant cells with this compound alone, a PI3K inhibitor (e.g., BKM120, GDC-0941) or an AKT inhibitor (e.g., MK-2206) alone, and a combination of this compound and the PI3K/AKT inhibitor.
-
Assess Outcomes: Measure cell viability (e.g., MTT or CellTiter-Glo assay) and apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity). A synergistic effect, where the combination treatment significantly reduces viability or increases apoptosis compared to either single agent, provides strong evidence that PI3K/AKT activation is a key resistance mechanism.
-
-
Genetic Inhibition:
-
Methodology: Use siRNA or shRNA to specifically knock down key components of the pathway, such as the catalytic subunit of PI3K (p110α) or AKT.
-
Confirmation: Following knockdown, re-assess the IC50 of this compound. A significant decrease in the IC50 value in the knockdown cells compared to control-transfected resistant cells will confirm the pathway's involvement in resistance.
-
Data Presentation
Table 1: Quantitative Impact of SMO Mutations on this compound Resistance
| SMO Mutation | Location | Fold Increase in this compound IC50 (approx.) | Model System |
| Wild-Type (WT) | - | 1 (Baseline) | - |
| D473G | Drug-Binding Pocket | >40-fold | Basal Cell Carcinoma (BCC) Cells |
| D473H | Drug-Binding Pocket | No specific binding observed | Medulloblastoma & BCC models[5] |
| W281C | Drug-Binding Pocket | >40-fold | BCC Cells[6] |
| I408V | Drug-Binding Pocket | 12 to 49-fold | BCC Cells[5] |
| C469Y | Drug-Binding Pocket | 12 to 49-fold | BCC Cells[5] |
| T241M | Outside Drug-Binding Pocket | ~3-fold | BCC Cells[1] |
| A459V | Outside Drug-Binding Pocket | ~9-fold | BCC Cells[1] |
| G497W | Outside Drug-Binding Pocket | Moderate increase (~27-fold calculated) | BCC Patient Sample[7] |
Note: IC50 values can vary between different cell lines and assay conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
-
Cell Plating: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Preparation: Prepare a 2X stock of this compound serial dilutions in complete growth medium. A typical concentration range might be from 0.01 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug dilutions.
-
Cell Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells to achieve a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours (or a time course of 24, 48, 72h) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the IC50 value.[8][9]
-
Protocol 2: Western Blotting for Hedgehog Pathway Proteins
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GLI1, anti-GLI2, anti-SMO, anti-SUFU) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Key mechanisms of acquired resistance to this compound in the Hedgehog pathway.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Logical relationships between different this compound resistance mechanisms.
References
- 1. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMO D473H Mutation and Vismodegib Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the Smoothened (SMO) D473H mutation and its role in conferring resistance to the Hedgehog pathway inhibitor, Vismodegib.
Frequently Asked Questions (FAQs)
Q1: What is the SMO D473H mutation?
A1: The SMO D473H mutation is a specific point mutation in the Smoothened (SMO) gene, a key component of the Hedgehog signaling pathway. It involves the substitution of the amino acid Aspartic Acid (D) with Histidine (H) at position 473.[1][2] This mutation is a clinically observed mechanism of acquired resistance to the SMO inhibitor this compound.[3][4]
Q2: How does the SMO D473H mutation cause resistance to this compound?
A2: The D473 residue is critical for the high-affinity binding of this compound to the SMO protein.[5] The D473H mutation alters the conformation of the drug-binding pocket, which abrogates the physical interaction between this compound and SMO.[2][6] Consequently, this compound can no longer effectively inhibit the SMO protein, leading to the reactivation of the Hedgehog pathway and continued tumor cell proliferation despite treatment.[3][4]
Q3: Is SMO D473H a primary (intrinsic) or secondary (acquired) resistance mutation?
A3: The SMO D473H mutation is primarily characterized as a mechanism of secondary or acquired resistance. It is typically detected in tumors from patients who initially responded to this compound treatment but subsequently relapsed.[2][3]
Q4: Does the D473H mutation affect the normal function of the SMO protein?
A4: No, the SMO D473H mutant protein appears to be fully capable of transducing the Hedgehog signal, with activity levels comparable to the wild-type (WT) SMO protein.[2][6] Its activity remains dependent on the absence of inhibition from the Patched (PTCH1) receptor, meaning it is not inherently oncogenic on its own but allows for signaling in PTCH1-mutated cancers.[2][6]
Q5: Are there other mutations in SMO that also confer this compound resistance?
A5: Yes, other mutations in SMO have been identified that lead to this compound resistance. These include the G497W mutation, which is thought to obstruct the drug's entry into the binding pocket, and the W535L mutation.[1][4] Resistance can also arise from genetic alterations downstream of SMO, such as amplifications of the GLI2 transcription factor or loss of the negative regulator SUFU.[2][4][7]
Troubleshooting Guides
This section addresses common problems encountered during the experimental investigation of the SMO D473H mutation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to confirm D473H mutation after site-directed mutagenesis | 1. Inefficient PCR amplification. 2. Incomplete digestion of parental plasmid DNA by DpnI. 3. Errors in mutagenic primer design. | 1. Optimize PCR conditions (annealing temperature, extension time, cycle number). Consider adding 5% DMSO for GC-rich templates.[8] 2. Ensure DpnI is active and increase incubation time to 2 hours at 37°C.[9] 3. Verify primer sequences, ensuring the mutation is centered and primers have a Tm ≥ 78°C.[10] 4. Always sequence the final plasmid to confirm the mutation. |
| No difference in cell viability between WT-SMO and D473H-SMO cells after this compound treatment | 1. Cells are not dependent on the Hedgehog pathway for survival. 2. Insufficient expression of the transfected SMO constructs. 3. Incorrect this compound concentration range. | 1. Use a cell line known to be responsive to Hedgehog signaling (e.g., C3H10T½, DAOY medulloblastoma cells, or specific BCC cell lines).[6][11] 2. Confirm SMO expression via Western Blot or FACS analysis.[6] 3. Perform a dose-response curve starting from low nanomolar to high micromolar concentrations. WT-SMO cells should show an IC50 in the low nM range, while D473H-SMO cells should be resistant to concentrations up to 3 µM.[6] |
| High background signal in GLI-luciferase reporter assay | 1. Basal Hedgehog pathway activity in the cell line. 2. "Leaky" promoter in the luciferase reporter plasmid. | 1. Ensure cells are cultured in low-serum media, as serum components can sometimes activate the pathway. 2. Include a negative control (e.g., empty vector transfection) to determine the baseline luciferase activity. Normalize all results to this control. |
| Inconsistent results in competitive binding assays | 1. Low expression of SMO receptor on the cell surface. 2. Non-specific binding of the labeled ligand. | 1. Use a cell line with high transfection efficiency and confirmed SMO overexpression (e.g., HEK293T cells).[11] 2. Include a control with a high concentration of unlabeled this compound to determine the level of non-specific binding and subtract this from all measurements. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the impact of the SMO D473H mutation on this compound efficacy.
| Parameter | SMO Wild-Type (WT) | SMO D473H Mutant | Reference(s) |
| This compound IC50 (GLI-luciferase assay) | ~20 nM | >3000 nM (No inhibition observed) | [6] |
| This compound IC50 (similar D473Y mutant) | 2.5 nM | 159 nM | [3] |
| ¹⁴C-GDC-0449 (this compound) Binding | Specific binding detected | No specific binding detected | [6] |
Key Experimental Protocols
Site-Directed Mutagenesis of SMO to Create D473H Mutant
This protocol is adapted from the Stratagene QuikChange method and is used to introduce the D473H mutation into a plasmid vector containing the human SMO cDNA.[8][10]
Materials:
-
Plasmid DNA with wild-type SMO insert
-
PfuTurbo DNA polymerase or another high-fidelity polymerase
-
10X reaction buffer
-
dNTP mix (10 mM)
-
Mutagenic forward and reverse primers (see design notes below)
-
DpnI restriction enzyme (20 U/µl)
-
High-efficiency competent E. coli cells (e.g., XL1-Blue)
-
Nuclease-free water
Primer Design:
-
Design complementary forward and reverse primers, 25-45 bases in length.
-
The desired G-to-C mutation (to change the Aspartic Acid codon GAC to the Histidine codon CAC) should be in the center of the primers.
-
Ensure a minimum GC content of 40% and a melting temperature (Tm) of ≥ 78°C.
Procedure:
-
PCR Reaction Setup:
-
5 µl of 10X reaction buffer
-
50 ng of dsDNA template (WT-SMO plasmid)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µl of dNTP mix
-
1 µl of PfuTurbo DNA polymerase
-
Add nuclease-free water to a final volume of 50 µl.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
Hold at 4°C.
-
-
DpnI Digestion:
-
Add 1 µl of DpnI directly to the amplified PCR reaction.
-
Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[8]
-
-
Transformation:
-
Transform 1-2 µl of the DpnI-treated DNA into 50 µl of competent E. coli cells following the manufacturer's protocol.
-
Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures for miniprep plasmid isolation.
-
Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the D473H mutation and ensure no other errors were introduced.
-
Cell Viability (MTS) Assay
This protocol measures cell proliferation to determine the IC50 of this compound on cells expressing WT-SMO versus D473H-SMO.[12]
Materials:
-
Cells stably or transiently expressing WT-SMO or D473H-SMO
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µl of the medium containing the different this compound concentrations (or vehicle).
-
Incubate for 72-96 hours.
-
-
MTS Assay:
-
Add 20 µl of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
// Pathway Logic SHH -> PTCH1 [label="Binds"]; PTCH1 -> SMO [label="Inhibits", arrowhead="tee"]; SMO -> SUFU_GLI [label="Inhibits Complex\nFormation", style=dashed]; SUFU_GLI -> GLI [label="Releases"]; GLI -> GLI_active [label="Activates"]; GLI_active -> Target_Genes [label="Promotes"];
// Drug Interaction this compound -> SMO [label="Inhibits", color="#EA4335", arrowhead="tee"]; this compound -> SMO_D473H [label="Binding Failed", color="#EA4335", style=dotted, arrowhead="tee"];
// Implicit connections SUFU -> SUFU_GLI; GLI -> SUFU_GLI; } DOT Caption: Hedgehog signaling pathway with this compound inhibition and D473H resistance.
// Workflow Logic start -> mutagenesis; mutagenesis -> verification; verification -> transfection [label="Verified\nD473H-SMO Plasmid"]; start -> transfection [label="WT-SMO Plasmid\n(Control)"]; transfection -> viability; transfection -> reporter; transfection -> binding; viability -> analysis; reporter -> analysis; binding -> analysis; analysis -> conclusion; } DOT Caption: Workflow for characterizing the SMO D473H this compound resistance mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Smoothened Mutation Confers Resistance to a Hedgehog Pathway Inhibitor in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clues to primary this compound resistance lie in histology and genetics | Journal of Clinical Pathology [jcp.bmj.com]
- 8. static.igem.org [static.igem.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating GLI2 Amplification in Vismodegib Non-Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of GLI2 amplification in non-response to Vismodegib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which GLI2 amplification leads to this compound non-response?
This compound is a targeted therapy that inhibits Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] In canonical Hh signaling, the binding of a Hedgehog ligand to the Patched (PTCH) receptor relieves its inhibition of SMO, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3][4][5] Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation and survival.[1] this compound blocks this pathway by binding to and inhibiting SMO.[1]
However, in tumor cells with GLI2 gene amplification, the high levels of GLI2 protein can bypass the need for SMO activation.[2] This means that even when SMO is effectively inhibited by this compound, the downstream signaling cascade remains active due to the overabundance of GLI2, leading to continued tumor growth and thereby conferring resistance to the drug.[2] This is considered a mechanism of both intrinsic and acquired resistance.[6][7]
Q2: In which cancer types is GLI2 amplification a relevant mechanism of this compound resistance?
GLI2 amplification has been identified as a mechanism of resistance to SMO inhibitors in several cancers where the Hedgehog pathway is aberrantly activated. This includes:
-
Basal Cell Carcinoma (BCC): Studies have shown that a subset of BCC patients with intrinsic or acquired resistance to this compound harbor GLI2 amplifications.[6][7] In a cohort of 148 locally advanced BCC patients treated with this compound, intrinsic resistance was observed in 6.1% of cases, with one of the five analyzed resistant tumors showing GLI2 amplification.[6][7]
-
Medulloblastoma (MB): Particularly in the Sonic Hedgehog (SHH) subgroup of medulloblastoma, alterations downstream of SMO, such as GLI2 or MYCN amplification, are associated with primary resistance to SMO inhibitors.[1][2][8] Clinical studies have identified GLI2 amplification in medulloblastoma patients who did not respond to this compound treatment.[1]
Q3: What is non-canonical Hedgehog signaling and how does it relate to GLI2 activation and this compound resistance?
Non-canonical Hedgehog signaling refers to the activation of GLI transcription factors through pathways that are independent of the canonical ligand-PTCH-SMO axis.[3][4][5][9][10] In these scenarios, other signaling pathways can cross-talk with and activate GLI proteins directly. This is a crucial consideration in this compound resistance, as SMO inhibition is rendered ineffective.
Several pathways have been implicated in non-canonical GLI activation, including:
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) can induce the expression of both GLI1 and GLI2 in a Smad3-dependent manner.[2]
-
PI3K/AKT/mTOR Signaling: This pathway can regulate the activity of GLI proteins. For instance, TNF-α can stimulate GLI1 nuclear localization via mTOR phosphorylation of S6K1, independent of SMO.
-
RAS/MAPK Pathway: The RAS/MEK and AKT signaling pathways can regulate the nuclear localization and transcriptional activity of GLI1.[2]
Understanding these non-canonical pathways is essential, as they represent alternative routes to GLI activation that can sustain tumor growth despite SMO inhibition by this compound.
Signaling Pathway and Resistance Mechanism Diagrams
Caption: Canonical Hedgehog signaling pathway and the mechanism of this compound action.
Caption: Mechanism of this compound resistance due to GLI2 amplification.
Troubleshooting Experimental Workflows
Workflow 1: Assessing GLI2-Mediated Transcriptional Activity
Caption: Workflow for a dual-luciferase reporter assay to measure GLI activity.
Troubleshooting Guide for Luciferase Reporter Assays:
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Contamination of reagents or samples. - Using clear plates which can lead to signal bleed-through from adjacent wells. - The pGL3-Promoter vector is known to have cryptic sites that can cause high background. | - Use fresh, sterile reagents and pipette tips for each well. - Use white-walled or opaque plates to minimize crosstalk. - If using a pGL3-Promoter vector, consider switching to a pGL3-Basic vector which has lower background expression. |
| Low or No Signal | - Low transfection efficiency. - Poor quality of plasmid DNA. - Weak promoter in the reporter construct. - Reagents (e.g., luciferin) have lost activity. | - Optimize the DNA to transfection reagent ratio. - Use high-quality, endotoxin-free plasmid DNA. - Consider using a reporter with a stronger minimal promoter. - Use freshly prepared luciferase assay reagents and protect them from light. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Pipetting errors during transfection or reagent addition. - Edge effects in the multi-well plate. | - Ensure a uniform single-cell suspension before seeding. - Prepare master mixes for transfection and assay reagents. - Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpected Activation in Control Vector | - The overexpressed protein may have a general effect on transcription. - The empty vector backbone may have cryptic binding sites for the protein of interest. | - Use a dual-luciferase system to normalize for non-specific effects. - Test a different empty vector backbone. |
Workflow 2: Detecting GLI2 Gene Amplification
Caption: Experimental workflows for detecting GLI2 gene amplification.
Troubleshooting Guide for GLI2 Amplification Detection:
| Method | Issue | Potential Cause | Recommended Solution |
| qPCR | High variability in Ct values | - Inconsistent DNA quality or quantity. - Pipetting inaccuracies. - Primer-dimer formation. | - Use a standardized DNA extraction method and quantify DNA accurately. - Prepare a master mix for all qPCR components. - Optimize primer concentrations and annealing temperature. |
| Inaccurate copy number calls | - Inappropriate reference gene. - Poor primer efficiency. | - Select a stable, diploid reference gene. - Validate primer efficiency with a standard curve; it should be between 90-110%. | |
| FISH | Weak or no signal | - Poor probe quality or labeling. - Inadequate denaturation of DNA. - Incorrect hybridization temperature. | - Use high-quality, validated probes. - Optimize denaturation time and temperature. - Ensure the hybridization chamber maintains the correct temperature and humidity. |
| High background fluorescence | - Incomplete removal of unbound probe. - Autofluorescence of the tissue/cells. | - Increase the stringency and duration of post-hybridization washes. - Use appropriate background-reducing agents or filters. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for GLI2 Copy Number Variation
Objective: To determine the relative copy number of the GLI2 gene in cancer cells compared to a normal diploid control.
Materials:
-
Genomic DNA from test and control (e.g., normal human genomic DNA) samples.
-
qPCR instrument (e.g., Bio-Rad CFX96, Applied Biosystems 7500).
-
SYBR Green qPCR Master Mix.
-
Primers for GLI2 and a reference gene (e.g., RPPH1 encoding RNase P).
-
GLI2 Forward Primer: 5'-AGCTCCCACTTTCCTTTCTTCAC-3'
-
GLI2 Reverse Primer: 5'-TGGCCGGTCAATGAAGAG-3'
-
RPPH1 Forward Primer: 5'-AGATTTGGACCTGCGAGCG-3'
-
RPPH1 Reverse Primer: 5'-GAGCGGCTGTCTCCACAAGT-3'
-
-
Nuclease-free water.
-
qPCR-compatible plates/tubes.
Procedure:
-
DNA Quantification and Dilution: Accurately quantify the concentration of genomic DNA from your test and control samples. Dilute all samples to the same concentration (e.g., 5 ng/µL).
-
qPCR Reaction Setup: Prepare a master mix for each primer set to ensure consistency. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL Diluted genomic DNA (20 ng total)
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: As per instrument instructions to verify amplicon specificity.
-
-
Data Analysis:
-
Determine the Ct values for GLI2 and the reference gene for each sample.
-
Calculate ΔCt = Ct(GLI2) - Ct(Reference Gene).
-
Calculate ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample).
-
Relative Copy Number = 2 * 2^(-ΔΔCt).
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for GLI2 Amplification
Objective: To visualize and quantify the copy number of the GLI2 gene within individual cells.
Materials:
-
Cells cultured on glass slides or formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Fluorescently labeled DNA probe for the GLI2 gene locus (e.g., SpectrumOrange).
-
Fluorescently labeled control probe for a stable centromeric region of the same chromosome (e.g., CEP 2, SpectrumGreen).
-
Hybridization buffer.
-
Denaturation solution (e.g., 70% formamide in 2x SSC).
-
Wash buffers (e.g., 0.3% NP-40/0.4x SSC, 0.1% NP-40/2x SSC).
-
DAPI counterstain.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Slide Preparation:
-
For cultured cells, fix with methanol:acetic acid (3:1).
-
For FFPE sections, deparaffinize and perform heat-induced epitope retrieval.
-
-
Denaturation:
-
Denature the slides in denaturation solution at 73°C for 5 minutes.
-
Dehydrate through an ethanol series (70%, 85%, 100%) and air dry.
-
-
Probe Hybridization:
-
Warm the probe mixture to 37°C.
-
Apply the probe to the slide, cover with a coverslip, and seal.
-
Denature the probe and cellular DNA together on a slide warmer at 75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Remove the coverslip and wash the slides in 0.3% NP-40/0.4x SSC at 73°C for 2 minutes.
-
Wash in 0.1% NP-40/2x SSC at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Dehydrate through an ethanol series and air dry.
-
Apply DAPI counterstain and mount with antifade medium.
-
-
Imaging and Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Count the number of GLI2 (red) and CEP 2 (green) signals in at least 50 non-overlapping nuclei.
-
A GLI2/CEP 2 ratio of >2 is indicative of gene amplification. Clusters of GLI2 signals are also a hallmark of amplification.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes |
| Daoy | Medulloblastoma | 50-150 | Doses used in a study to induce cell death. |
| A549 | Lung Cancer | > 100 | Not sensitive. |
| AN3-CA | Endometrial Cancer | 93 | |
| BXPC-3 | Pancreatic Cancer | 47.95 | |
| C3H 10T1/2 | Mouse Mesenchymal | 0.011 - 0.013 | Sensitive to Hh pathway inhibition. |
| Neuroblastoma Cell Lines | Neuroblastoma | > 50 | Generally less effective compared to other inhibitors in this study. |
Note: This table provides a range of IC50 values from various studies. A direct comparison of this compound IC50 in GLI2-amplified vs. wild-type isogenic cell lines would provide the most definitive evidence of resistance. Researchers are encouraged to establish such models for their specific cancer type of interest.
Table 2: Frequency of GLI2 Amplification in this compound-Resistant Tumors
| Cancer Type | Cohort Description | Frequency of GLI2 Amplification |
| Locally Advanced Basal Cell Carcinoma | 5 intrinsically resistant tumors | 1 out of 5 (20%) |
| Medulloblastoma (SHH Subgroup) | 4 non-responding patients | 1 out of 4 (25%) |
Note: The frequency of GLI2 amplification as a resistance mechanism can vary depending on the tumor type and patient population.
References
- 1. This compound Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frequency and Genomic Aspects of Intrinsic Resistance to this compound in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Vismodegib Technical Support Center: Strategies to Circumvent Off-Target Effects in Research
Welcome to the technical support center for researchers using Vismodegib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments accurately by understanding and mitigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a key component of the Hh pathway.[1][3][4][5][6] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH.[6] This allows SMO to transduce the signal downstream, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] Activated GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] this compound's binding to SMO prevents this downstream signaling cascade.[6]
Q2: What are the known off-target effects of this compound that I should be aware of in my research?
In a research context, it's crucial to distinguish between on-target effects related to Hh pathway inhibition and off-target effects. One of the most well-documented off-target effects of this compound is its inhibition of ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as BCRP) and ABCB1 (also known as P-gp).[7][8] This can have significant implications for experiments involving drug resistance and efflux. Additionally, some studies suggest potential cross-talk with other signaling pathways, such as mTOR, although this is less characterized.[9] In clinical settings, adverse effects like muscle spasms, alopecia, and dysgeusia are considered on-target effects due to the role of the Hh pathway in adult tissues like hair follicles and taste buds.[5][10] However, in an in vitro setting, high concentrations of this compound may lead to generalized cytotoxicity that is independent of Hh pathway inhibition.
Q3: How can I differentiate between on-target Hedgehog pathway inhibition and off-target cytotoxicity in my cell-based assays?
This is a critical experimental control. Here are several strategies:
-
Use a Rescue Experiment: After treating your cells with this compound, introduce a constitutively active form of a downstream Hh pathway component, such as a constitutively active form of SMO that does not bind this compound, or an active form of GLI1 or GLI2. If the observed phenotype is rescued, it is likely an on-target effect.
-
Use a Downstream Readout: Measure the expression of known Hh target genes (e.g., GLI1, PTCH1) using qPCR or a reporter assay. A decrease in the expression of these genes should correlate with your observed phenotype if it is an on-target effect.
-
Employ a Structurally Unrelated Hh Pathway Inhibitor: Use another SMO inhibitor with a different chemical scaffold (e.g., Sonidegib, Itraconazole) or an inhibitor that targets a different part of the pathway (e.g., a GLI inhibitor like GANT61). If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform Dose-Response Curves: Carefully titrate the concentration of this compound. On-target effects should occur at concentrations consistent with the known IC50 for SMO inhibition (in the low nanomolar range), while off-target effects may only appear at much higher concentrations (micromolar range).[11]
Q4: What are some alternative Hedgehog pathway inhibitors I can use as controls or for comparative studies?
Several other Hh pathway inhibitors are available for research, each with its own profile of on-target and potential off-target effects.
-
Sonidegib (LDE225): Another FDA-approved SMO inhibitor. It has a different pharmacokinetic profile than this compound and may have a slightly different off-target profile.[12][13]
-
Itraconazole: An antifungal agent that also inhibits SMO, but at a binding site distinct from that of this compound.[14][15] It has been shown to be effective against this compound-resistant SMO mutants.[14]
-
GLI Antagonists (e.g., GANT61): These small molecules target the GLI transcription factors, which are the terminal effectors of the Hh pathway.[16] They are useful for circumventing resistance mechanisms that involve mutations in SMO or activation of the pathway downstream of SMO.[16][17]
-
SHH Ligand Inhibitors (e.g., Robotnikinin): These molecules directly bind to the SHH ligand, preventing it from activating the pathway at the very beginning.[16]
Troubleshooting Guides
Issue 1: My cells are showing resistance to this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mutations in SMO | Sequence the SMO gene in your resistant cells to check for known resistance mutations (e.g., D473H).[4] If a mutation is present, consider switching to an inhibitor that binds to a different site on SMO (e.g., Itraconazole) or a downstream inhibitor (e.g., a GLI antagonist).[14][17] |
| Activation of Downstream Pathway Components | Analyze the expression and activity of downstream components like SUFU and GLI2.[4][18] Amplification of GLI2 or loss-of-function mutations in SUFU can lead to resistance.[18][19][20] In this case, a GLI inhibitor would be a more appropriate tool. |
| Activation of Alternative Signaling Pathways | Investigate the activation of pathways known to cross-talk with the Hh pathway, such as HIPPO-YAP and WNT.[18] You may need to use a combination of inhibitors to overcome this type of resistance. |
| Increased Drug Efflux | As this compound is known to interact with ABC transporters, your resistant cells may have upregulated the expression of these pumps.[7][8] Perform an ABC transporter activity assay and consider using a known ABC transporter inhibitor as a control. |
Issue 2: I'm observing high levels of cytotoxicity at concentrations where I don't see significant Hedgehog pathway inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | This is likely due to off-target effects at high concentrations. Perform a detailed dose-response curve to determine the therapeutic window for your specific cell line. Compare the IC50 for cell viability with the IC50 for Hh pathway inhibition (e.g., by measuring GLI1 expression). |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions and is below the toxic threshold for your cells (usually <0.5%).[21] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. It is essential to establish a baseline dose-response curve for each new cell line you work with. |
Quantitative Data Summary
Table 1: this compound IC50 Values for On-Target and Off-Target Activities
| Target | Activity | Reported IC50 | Reference |
| Hedgehog Pathway (SMO) | On-Target Inhibition | 3 nM | [11] |
| ABCG2 (BCRP) | Off-Target Inhibition | 1.4 µM | [11] |
| ABCB1 (P-gp) | Off-Target Inhibition | 3.0 µM | [11] |
Experimental Protocols
Protocol 1: Assessing On-Target Hedgehog Pathway Inhibition using qPCR
-
Cell Seeding: Plate your cells of interest in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24-48 hours. Include a positive control (if applicable, e.g., a known Hh pathway activator) and a vehicle control (DMSO).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for a known Hh target gene (e.g., GLI1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A dose-dependent decrease in GLI1 expression indicates on-target Hh pathway inhibition.
Protocol 2: Calcein-AM Efflux Assay for ABC Transporter Activity
This assay can be used to determine if this compound is inhibiting ABC transporters like P-gp or ABCG2 in your cells.
-
Cell Seeding: Plate your cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 20 µM) and a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 1 hour at 37°C.[22]
-
Substrate Loading: Add the fluorescent substrate Calcein-AM (a substrate for many ABC transporters) to each well at a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.[22]
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of Calcein-AM efflux and thus, inhibition of ABC transporter activity.
Visualizations
References
- 1. bioconductor.org [bioconductor.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway: A novel target for cancer therapy: this compound, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs target the Hedgehog cellular pathway to attack skin cancer - ecancer [ecancer.org]
- 6. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Review of Hedgehog Inhibitors Sonidegib and this compound for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. sicpre.it [sicpre.it]
- 14. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 15. dovepress.com [dovepress.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Skin tumors develop specific mutations to resist drug, researchers say [med.stanford.edu]
- 18. Frequency and Genomic Aspects of Intrinsic Resistance to this compound in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clues to primary this compound resistance lie in histology and genetics | Journal of Clinical Pathology [jcp.bmj.com]
- 20. mdpi.com [mdpi.com]
- 21. Smoothened antagonist GDC-0449 (this compound) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing vismodegib-related toxicities in preclinical animal models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-related toxicities observed in preclinical animal models?
A1: The most frequently reported toxicities in preclinical models such as mice and rats include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), and weight loss.[1][2][3] These adverse events are often dose-dependent and are considered on-target effects related to the inhibition of the Hedgehog (Hh) signaling pathway, which plays a crucial role in the maintenance of various adult tissues, including muscle, hair follicles, and taste buds.[3]
Q2: At what doses are these toxicities typically observed in rodents?
A2: The onset and severity of toxicities are dose-dependent. For instance, in rats, muscle tremors and leg twitches have been observed at doses of ≥ 50 mg/kg/day administered for 4 weeks. Embryo-fetal toxicity in rats was observed at doses as low as 10 mg/kg/day.[4] In mice, daily oral gavage of 30 mg/kg this compound for 15 weeks resulted in decreased growth rate and taste alterations.[5] It is crucial to perform dose-range finding studies in your specific animal model to determine the maximum tolerated dose (MTD) and the doses that elicit manageable toxicities for long-term studies.
Q3: Are the toxicities observed with this compound reversible?
A3: Many of the common toxicities associated with this compound appear to be reversible upon cessation of treatment. For example, studies in mice have shown that taste buds and sensory responses can recover after stopping Hedgehog pathway inhibition. Similarly, drug-induced alopecia is often reversible, with hair regrowth observed after treatment discontinuation. However, the time to full recovery can vary.
Troubleshooting Guides
Muscle Spasms
Issue: Animals are exhibiting signs of muscle spasms, such as tremors, leg twitches, or abnormal posture.
Possible Cause: this compound inhibits the Hh pathway, which is involved in muscle homeostasis. The exact mechanism of drug-induced muscle spasms is still under investigation but is considered a class effect of Hh pathway inhibitors.[3]
Troubleshooting Steps:
-
Monitoring and Scoring:
-
Implement a daily observation schedule to monitor for the onset, frequency, and severity of muscle spasms.
-
Develop a scoring system to quantify the severity of the spasms. A simple 0-3 scale can be used:
-
0: No observable spasms.
-
1 (Mild): Intermittent, fine tremors or occasional muscle twitches, not affecting mobility.
-
2 (Moderate): More frequent or pronounced tremors/twitches, slight impairment of mobility.
-
3 (Severe): Continuous, severe spasms, significant impairment of mobility, or signs of distress.
-
-
-
Supportive Care:
-
Ensure easy access to food and water. Use low-profile food and water containers to minimize effort for the animals.
-
Provide soft bedding to prevent injury from falls or sudden movements.
-
Consider environmental enrichment to reduce stress.
-
-
Dose Modification:
-
If spasms are severe (Score 3), consider a dose reduction or temporary interruption of treatment. A "drug holiday" of a few days may alleviate the symptoms.
-
Evaluate if an intermittent dosing schedule (e.g., 5 days on, 2 days off) can maintain efficacy while reducing toxicity.
-
Alopecia (Hair Loss)
Issue: Animals are experiencing significant hair loss.
Possible Cause: The Hh signaling pathway is essential for hair follicle cycling. This compound can cause hair follicles to enter a prolonged resting (telogen) phase, leading to hair loss.
Troubleshooting Steps:
-
Monitoring and Scoring:
-
Conduct weekly visual assessments of hair coat condition.
-
Use a scoring system to quantify the extent of alopecia:
-
0: Normal hair coat.
-
1 (Mild): Minimal hair thinning, localized to small areas.
-
2 (Moderate): Noticeable hair thinning over larger areas.
-
3 (Severe): Widespread hair loss, large bald patches.
-
-
For more quantitative analysis, collect hair samples from a defined area at regular intervals and weigh them.
-
-
Management:
-
Alopecia is generally a cosmetic effect in preclinical studies and may not require intervention unless it leads to other health issues (e.g., difficulty maintaining body temperature).
-
Ensure appropriate ambient temperature and provide adequate nesting material.
-
Document the time of onset and progression of alopecia as it is a key pharmacodynamic marker of Hh pathway inhibition.
-
Dysgeusia and Weight Loss
Issue: Animals are showing signs of decreased food intake, weight loss, and potential taste aversion.
Possible Cause: The Hh pathway is critical for the maintenance and regeneration of taste buds. This compound can lead to a reduction in the number and size of taste buds, causing altered taste perception and subsequent weight loss.[5][6]
Troubleshooting Steps:
-
Monitoring:
-
Measure body weight and food consumption daily.
-
Perform a two-bottle taste preference test to quantify taste alterations (see Experimental Protocols section).
-
-
Nutritional Support:
-
Provide a highly palatable and calorically dense diet. This can be a commercially available high-fat diet or a standard diet supplemented with palatable ingredients like peanut butter (ensure consistency across all animals).
-
If animals are struggling to eat solid food, provide a soft diet or liquid nutritional supplement.
-
Ensure the diet is isocaloric across control and treatment groups to avoid confounding effects on study endpoints.
-
-
Supportive Care:
-
Monitor for signs of dehydration and provide supplemental hydration (e.g., subcutaneous fluids) if necessary.
-
Quantitative Data Summary
Table 1: Incidence of Common this compound-Related Toxicities in Preclinical Models
| Toxicity | Animal Model | Dose | Incidence | Reference |
| Muscle Spasms | Rat | ≥ 50 mg/kg/day (4 weeks) | Not specified, described as "tremors and leg twitches" | FDA documents |
| Alopecia | Rat, Dog | Not specified | Observed in both species | FDA documents |
| Dysgeusia | Mouse | 30 mg/kg/day (15 weeks) | Reduced responsivity to sweet and bitter stimuli | [5] |
| Weight Loss | Mouse | 30 mg/kg/day (15 weeks) | Significant decrease in growth rate | [5] |
| Embryo-fetal toxicity | Rat | 10 mg/kg/day | Malformations observed | [4] |
| Benign hair follicle tumors | Rat | ≥0.1-fold human exposure | Observed | [7] |
Experimental Protocols
Protocol 1: Two-Bottle Taste Preference Test for Dysgeusia Assessment
Objective: To quantify taste preference or aversion in rodents treated with this compound.
Materials:
-
Two identical drinking bottles with sipper tubes for each cage.
-
Tastant solution (e.g., sucrose for sweet preference, quinine or denatonium benzoate for bitter aversion).
-
Water.
-
Animal scale.
Procedure:
-
Acclimation: For 48 hours, acclimate the animals to the two-bottle setup with both bottles containing water.
-
Baseline Measurement: For the next 24-48 hours, measure baseline preference by providing one bottle with water and the other with the tastant solution. Record the volume consumed from each bottle and the body weight of the animal.
-
Treatment: Administer this compound or vehicle control as per the study design.
-
Testing: At specified time points during the treatment period, repeat the two-bottle preference test.
-
Data Analysis: Calculate the preference ratio as: (Volume of tastant consumed) / (Total volume of liquid consumed). A ratio of ~0.5 indicates no preference, >0.5 indicates a preference, and <0.5 indicates an aversion. Compare the preference ratios between the this compound-treated and control groups.
Protocol 2: Nutritional Support for this compound-Induced Weight Loss
Objective: To provide a standardized nutritional support protocol for rodents experiencing weight loss during this compound treatment.
Materials:
-
Standard rodent chow.
-
High-calorie, palatable dietary supplement (e.g., commercially available high-fat diet, or a custom formulation).
-
Liquid nutritional supplement.
-
Feeding tubes (for gavage if necessary).
Procedure:
-
Baseline Monitoring: Record individual body weights and food intake for at least 3 days before the start of treatment to establish a baseline.
-
Daily Monitoring: Throughout the study, measure and record the body weight and food intake of each animal daily.
-
Intervention Threshold: Initiate nutritional support if an animal loses >10% of its initial body weight or shows a consistent decline in food intake for >48 hours.
-
Dietary Supplementation:
-
Step 1 (Palatable Diet): Replace the standard chow with a highly palatable, high-calorie diet. Place the food on the cage floor for easy access.
-
Step 2 (Soft/Liquid Diet): If the animal is still not eating, provide a soft or liquid diet in a shallow dish.
-
Step 3 (Assisted Feeding): If the animal's condition continues to decline, assisted feeding via oral gavage may be necessary. This should be performed by trained personnel to minimize stress and risk of aspiration.
-
-
Hydration: Monitor for dehydration (e.g., skin tenting). Provide subcutaneous fluids as needed.
-
Record Keeping: Meticulously document all supportive care measures provided to each animal.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for managing this compound-related toxicity.
Caption: Logical relationship between this compound and observed toxicities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adverse events associated with this compound: insights from a real-world pharmacovigilance study using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. Embryofetal development study of this compound, a hedgehog pathway inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogenicity assessment of the Hedgehog pathway inhibitor, this compound in Tg.rasH2 mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vismodegib Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and using Vismodegib (also known as GDC-0449) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1]
Q2: I am having trouble dissolving this compound, even in DMSO. What can I do?
A2: If you encounter solubility issues, gentle warming (e.g., to 37°C) and/or sonication can help facilitate dissolution.[2][4][5] Ensure the vial is tightly capped during these procedures to prevent solvent evaporation and moisture absorption.
Q3: Can I dissolve this compound in ethanol or water?
A3: this compound is generally considered insoluble or only slightly soluble in ethanol and water at neutral pH.[1][6] Its aqueous solubility is highly pH-dependent, with significantly higher solubility at acidic pH (0.99 mg/mL at pH 1) compared to neutral pH (0.1 µg/mL at pH 7).[7][8][9] While some sources report solubility in ethanol with warming and sonication, DMSO remains the most reliable solvent for achieving high-concentration stock solutions for cell culture experiments.[3][4]
Q4: My this compound solution precipitated after I diluted my DMSO stock into the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous-based culture media is a common issue for hydrophobic compounds like this compound. This indicates that the final concentration in the medium exceeds its aqueous solubility limit. To troubleshoot this:
-
Lower the Final Concentration: Ensure your target concentration is achievable in the final medium.
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) to minimize solvent toxicity and its effect on solubility.
-
Improve Dilution Technique: Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C may also help.
-
Prepare Freshly: Prepare working solutions immediately before use, as the compound may precipitate out of the aqueous solution over time.[1]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO can be stored at -20°C for several months.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Do not store aqueous working solutions for more than a day.[3]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported for in vitro applications.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |
| DMSO | 84 mg/mL | 199.4 mM | Use fresh, anhydrous DMSO. | [1] |
| 50 mg/mL | 118.7 mM | May require sonication. | [2] | |
| 200 mg/mL | 474.7 mM | - | [3] | |
| ≥21.08 mg/mL | ≥50 mM | - | [4] | |
| Ethanol | Insoluble / Slightly Soluble | - | Data is conflicting. | [1][6][10] |
| 10 mg/mL | 23.7 mM | Requires warming. | [3] | |
| ≥4.96 mg/mL | ≥11.8 mM | Requires gentle warming and sonication. | [4] | |
| 3.33 mg/mL | 7.9 mM | Requires sonication and heating to 60°C. | [5] | |
| Water | Insoluble / Very Poorly Soluble | - | At neutral pH. | [1][3][6] |
| 0.1 µg/mL (at pH 7) | 0.24 µM | Solubility is highly pH-dependent. | [7][8][9] | |
| 0.99 mg/mL (at pH 1) | 2.35 mM | Solubility is highly pH-dependent. | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 421.30 g/mol )[7]
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and appropriate weighing tools
-
Sonicator or water bath (optional)
Methodology:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 421.30 g/mol * 1000 mg/g = 8.426 mg
-
-
Weighing: Carefully weigh out approximately 8.43 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly at 37°C.[2][4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 20 mM stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C.[4]
Protocol 2: Preparation of a 20 µM Working Solution for Cell Culture
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Methodology:
-
Calculate Dilution: To prepare a 20 µM working solution from a 20 mM stock, a 1:1000 dilution is required. For example, to make 10 mL of working solution, you will need 10 µL of the 20 mM stock.
-
Volume of Stock (µL) = (Final Conc. [20 µM] * Final Vol. [10,000 µL]) / Stock Conc. [20,000 µM] = 10 µL
-
-
Dispense Medium: Add 10 mL of pre-warmed cell culture medium to a sterile tube.
-
Dilution: Pipette 10 µL of the 20 mM this compound stock solution directly into the culture medium. To ensure proper mixing and prevent localized high concentrations that could cause precipitation, add the stock solution dropwise while gently vortexing or swirling the tube.
-
Final Mix: Cap the tube and mix gently by inverting it several times. The final concentration of DMSO in the medium will be 0.1% (v/v).
-
Application: The 20 µM this compound working solution is now ready to be added to your cell cultures. This working concentration is suitable for many cell-based assays.[1][6] Use the solution immediately after preparation.[1]
Visual Guides
Hedgehog Signaling Pathway and this compound's Mechanism of Action
This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cell growth and differentiation.[11][12] It functions by binding to and inhibiting the Smoothened (SMO) transmembrane protein, which prevents the downstream activation of GLI transcription factors.[7][13][14]
Experimental Workflow for this compound Preparation
This diagram outlines the key steps for preparing this compound solutions for in vitro experiments, from weighing the compound to creating the final working solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tga.gov.au [tga.gov.au]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. formulationdiary.com [formulationdiary.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hedgehog signaling pathway: A novel target for cancer therapy: this compound, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. This compound and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Technical Support Center: Combination Therapy to Prevent Vismodegib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating combination therapies to prevent or overcome resistance to Vismodegib, a Hedgehog (Hh) pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound typically arises from the reactivation of the Hedgehog signaling pathway or the activation of alternative pro-survival pathways. The most frequently observed mechanisms include:
-
On-Target Mutations: Point mutations in the this compound-binding pocket of the Smoothened (SMO) protein, such as the D473H mutation, can prevent the drug from binding effectively.[1][2][3][4][5][6][7]
-
Downstream Genetic Alterations: Amplification of downstream transcription factors like GLI1 and GLI2, or loss-of-function mutations in the negative regulator SUFU, can lead to constitutive pathway activation, bypassing the need for SMO signaling.[3][5][8][9][10][11]
-
Activation of Bypass Pathways: Upregulation of parallel signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, can provide an alternative route for cell survival and proliferation, rendering the cells less dependent on Hedgehog signaling.[8][10][12] Other pathways like Wnt have also been implicated.[1]
-
Loss of Primary Cilia: In some contexts, the loss of primary cilia, the organelle where Hedgehog signaling is coordinated, has been identified as a mechanism to maintain GLI activity in a SMO-independent manner.[9][13]
Q2: I am designing an experiment to test a combination therapy with this compound. What are the most promising therapeutic strategies to explore?
A2: Rational combination strategies aim to target the known mechanisms of this compound resistance. Key approaches include:
-
Targeting Downstream Hh Pathway Components: Combining this compound with inhibitors of downstream effectors like GLI1/2 (e.g., Arsenic Trioxide) can be effective against resistance mediated by both SMO mutations and downstream gene amplifications.[1][4][5]
-
Inhibiting Bypass Signaling Pathways: Co-administration of this compound with inhibitors of pathways known to be upregulated in resistant tumors, such as PI3K/mTOR inhibitors (e.g., BEZ235, Buparlisib), can block this escape route.[1][2][8][10][12]
-
Utilizing Alternative SMO Inhibitors: For resistance driven by specific SMO mutations, switching to or combining with other SMO inhibitors that have different binding sites, such as Itraconazole or Sonidegib, may restore pathway inhibition.[1][2][4]
-
Combination with Radiotherapy: Preclinical and clinical evidence suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiation treatment.[1][2][14][15][16][17][18]
Q3: How can I determine if the combination of this compound and my drug of interest is synergistic, additive, or antagonistic?
A3: The Chou-Talalay method is a widely accepted quantitative method to determine drug interactions.[14][19] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
To perform this analysis, you will need to generate dose-response curves for each drug individually and for the combination at various ratios. This data is then used to calculate the CI values.
Troubleshooting Guides
Problem 1: Difficulty Generating a this compound-Resistant Cell Line
-
Issue: Cells die off at higher concentrations of this compound before resistance can be established.
-
Troubleshooting Steps:
-
Start with a Low Concentration: Begin by treating the parental cell line with a sub-lethal dose of this compound (e.g., the IC10-IC20 concentration).
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow for Recovery: After each dose escalation, allow the surviving cells to repopulate before the next increase in concentration. This may require passaging the cells in drug-free media for a period.
-
Cryopreserve at Each Stage: It is crucial to freeze down vials of cells at each stage of resistance development. This allows you to return to a previous stage if the cells at a higher concentration do not survive.
-
Patience is Key: Developing a stable resistant cell line can take several months.
-
Problem 2: Inconsistent Results in Combination Therapy Experiments
-
Issue: High variability in cell viability or pathway inhibition readouts when testing this compound in combination with another agent.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that the initial cell seeding density is consistent across all plates and conditions. Over-confluent or under-confluent cells can respond differently to drug treatments.
-
Verify Drug Stability and Potency: Prepare fresh drug dilutions for each experiment. Ensure that the stock solutions are stored correctly and have not degraded.
-
Establish a Clear Dosing Schedule: For synergy assays, it is important to decide on a fixed ratio of the two drugs or to test various combinations in a matrix format.
-
Use Appropriate Controls: Include vehicle-only controls, single-agent controls at multiple concentrations, and positive and negative controls for your molecular assays.
-
Check for Drug-Drug Interactions: Be aware of potential pharmacokinetic interactions. For example, Itraconazole is an inhibitor of the CYP3A4 pathway, which can affect the metabolism and plasma concentration of co-administered drugs like this compound.[4][9]
-
Data Presentation: Combination of this compound and a PI3K/mTOR Inhibitor
The following tables summarize preclinical data on the combination of this compound with the dual PI3K/mTOR inhibitor, BEZ235, in medulloblastoma (MB) cell lines. The Daoy cell line is a Sonic Hedgehog (SHH)-driven MB line, while the HD-MB03 line is MYC-amplified and less responsive to this compound.[8]
Table 1: IC50 Values for this compound and BEZ235 as Single Agents [8]
| Cell Line | This compound IC50 (µM) | BEZ235 IC50 (nM) |
| Daoy | > 40 | 25.3 ± 3.1 |
| HD-MB03 | > 80 | 30.5 ± 2.5 |
Table 2: Combination Index (CI) for this compound and BEZ235 Combination Therapy [8]
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| Daoy | This compound (10 µM) + BEZ235 (10 nM) | 0.75 | Synergism |
| Daoy | This compound (20 µM) + BEZ235 (20 nM) | 0.60 | Synergism |
| HD-MB03 | This compound (20 µM) + BEZ235 (20 nM) | 0.70 | Synergism |
| HD-MB03 | This compound (40 µM) + BEZ235 (40 nM) | 0.55 | Synergism |
Note: CI values < 0.8 were considered synergistic in the cited study.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Monitor Cell Growth: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Initially, a significant number of cells may die. Allow the surviving population to recover and become 70-80% confluent.
-
Stepwise Dose Increase: Once the cells are proliferating robustly at the current drug concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat step 4 for several cycles. The process can take 3-6 months.
-
Confirm Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the new IC50 to that of the parental line.
-
Characterize the Resistant Line: Analyze the resistant cell line for known resistance mechanisms (e.g., sequence the SMO gene, assess GLI1/2 protein levels by Western blot).
Protocol 2: Assessment of Drug Synergy using the Chou-Talalay Method
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B).
-
Treatment: Treat the cells with:
-
Drug A alone at various concentrations.
-
Drug B alone at various concentrations.
-
A combination of Drug A and Drug B at a constant ratio (e.g., based on the ratio of their IC50 values) across a range of concentrations.
-
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration and combination.
-
Use a software program like CompuSyn to input the dose-effect data and calculate the Combination Index (CI) values.[11]
-
A CI value less than 1 indicates synergy.
-
Protocol 3: Western Blot for Hedgehog Pathway Activation
-
Cell Lysis: Treat cells with this compound, the combination drug, or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Hedgehog pathway proteins (e.g., SMO, SUFU, GLI1, GLI2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein expression.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for testing combination therapies.
References
- 1. Recurrent extraneural sonic hedgehog medulloblastoma exhibiting sustained response to this compound and temozolomide monotherapies and inter-metastatic molecular heterogeneity at progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound dose reduction effective when combined with itraconazole for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. EZH2 inhibitor and this compound synergistically inhibit the growth and metastasis of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 8. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic effect of arsenic trioxide, this compound and temozolomide on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological mTOR targeting enhances the antineoplastic effects of selective PI3Kα inhibition in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Effects of Combined Treatment With Arsenic Trioxide and Itraconazole in Patients With Refractory Metastatic Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. en.ice-biosci.com [en.ice-biosci.com]
- 19. researchgate.net [researchgate.net]
unexpected phenotypic changes in cells treated with Vismodegib
Welcome to the technical support center for researchers using Vismodegib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected phenotypic changes in cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a key transducer of the Hh signal.[1][2][3] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor relieves PTCH1's inhibition of SMO.[3] This allows SMO to signal downstream, leading to the activation of GLI family transcription factors (GLI1, GLI2, and GLI3) and the subsequent expression of Hh target genes that regulate cell proliferation, differentiation, and survival.[2] this compound's binding to SMO prevents this downstream signaling cascade.
A2: Yes, it's possible. While this compound is a specific inhibitor of SMO, the Hedgehog pathway has extensive crosstalk with other signaling pathways that regulate cell shape, adhesion, and migration. For example, Hh signaling can interact with the Wnt/β-catenin pathway, which is crucial for cell adhesion and polarity.[4] You may be observing an on-target effect of Hh pathway inhibition that is manifesting as a morphological change in your specific cell type. It is also possible, though less documented in non-cancer cells, that this compound could have off-target effects at high concentrations.
Q3: My cells are showing signs of differentiation or a switch in lineage. Is this a known effect of this compound?
A3: The Hedgehog pathway is a critical regulator of cell fate and differentiation during embryonic development and in adult stem cell niches. Therefore, inhibiting this pathway with this compound can certainly influence cellular differentiation. For instance, this compound has been shown to affect chondrocyte proliferation and hypertrophy in bone growth models.[5] In some cancer models, this compound treatment has been associated with a shift towards a more differentiated phenotype.[6] If your cell type's differentiation is sensitive to Hh signaling, you may observe such changes.
Q4: I'm seeing a decrease in cell proliferation in a cell line that isn't known to have hyperactive Hedgehog signaling. Why might this be happening?
A4: While the most dramatic anti-proliferative effects of this compound are seen in cells with mutations that constitutively activate the Hh pathway (e.g., many basal cell carcinomas), the Hh pathway can also be activated in a ligand-dependent manner in other cell types. Your cells may be secreting Hh ligands that act in an autocrine or paracrine fashion to support their proliferation.[3] Alternatively, the Hh pathway may be playing a role in the cell cycle progression of your specific cell line that was previously uncharacterized. Preclinical studies have shown that this compound can inhibit the growth of various tumor cells without necessarily inhibiting the proliferation of normal tissue cells.[2]
Q5: Could this compound be affecting cilia formation or function in my cells?
A5: This is a very relevant question. The primary cilium is a key organelle for Hedgehog signal transduction. SMO translocates to the primary cilium upon Hh pathway activation. Therefore, by targeting SMO, this compound's activity is intimately linked with ciliary function. While this compound is not known to directly disrupt ciliogenesis, alterations in Hh signaling can have secondary effects on cilia. Conversely, defects in cilia can lead to resistance to SMO inhibitors.[7] If you are studying cilia, it is important to monitor for any changes in their structure or in the localization of ciliary proteins.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology and Adhesion
Symptoms:
-
Cells appear more elongated or, conversely, more rounded than control cells.
-
Increased or decreased cell-cell adhesion, leading to clumping or dispersal.
-
Changes in attachment to the culture substrate.
Possible Causes & Troubleshooting Steps:
-
On-Target Effect on Cytoskeleton-Related Pathways: The Hh pathway can influence the expression of genes involved in cell adhesion and cytoskeletal organization.
-
Action: Perform immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, vimentin, E-cadherin) to visualize any rearrangements.
-
Action: Conduct a wound-healing or migration assay to assess functional changes in cell motility.
-
-
Induction of Epithelial-Mesenchymal Transition (EMT) or Mesenchymal-Epithelial Transition (MET): The Hh pathway is a known regulator of EMT.
-
Action: Analyze the expression of EMT markers by qPCR or Western blot (e.g., upregulation of N-cadherin, Vimentin, Snail, Slug; downregulation of E-cadherin).
-
-
Off-Target Effects at High Concentrations: At concentrations significantly above the IC50 for Hh pathway inhibition, this compound may have unintended effects.
-
Action: Perform a dose-response experiment to determine if the morphological changes are concentration-dependent. Try using the lowest effective concentration for Hh pathway inhibition.
-
Issue 2: Altered Proliferation or Viability in Unexpected Cell Types
Symptoms:
-
Reduced cell proliferation or increased apoptosis in cell lines not considered to be Hh-pathway driven.
-
Unexpected cytotoxicity at what should be a non-toxic dose.
Possible Causes & Troubleshooting Steps:
-
Undocumented Autocrine/Paracrine Hh Signaling: Your cells may be relying on self-secreted Hh ligands for growth.
-
Action: Measure the expression of Hh ligands (SHH, IHH, DHH) and the Hh target gene GLI1 by qPCR in your untreated cells to check for baseline pathway activity.
-
-
Cell Cycle Arrest: Inhibition of the Hh pathway can lead to cell cycle arrest in some cell types.
-
Action: Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to see if cells are accumulating in a particular phase of the cell cycle.
-
-
Basal Cytotoxicity: All drugs have a toxicity threshold.
-
Action: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 for cytotoxicity in your cell line and ensure you are working below this concentration.
-
Issue 3: Unexpected Differentiation or Lineage Switching
Symptoms:
-
Expression of markers associated with a different cell lineage.
-
Changes in morphology consistent with a more differentiated or progenitor-like state.
Possible Causes & Troubleshooting Steps:
-
On-Target Inhibition of a Key Developmental Pathway: The Hh pathway is fundamental to many differentiation processes.
-
Action: Review the literature for the role of Hh signaling in the differentiation of your cell type or related lineages.
-
Action: Perform differentiation-specific assays relevant to your cell type (e.g., Alizarin Red staining for osteogenesis, Oil Red O staining for adipogenesis, Alcian Blue staining for chondrogenesis).
-
-
Crosstalk with Other Signaling Pathways: Hh signaling interacts with other key developmental pathways like Wnt, TGF-β, and Notch.
-
Action: Use pathway-specific reporters or analyze the phosphorylation status of key downstream effectors of these pathways (e.g., β-catenin for Wnt, SMADs for TGF-β) to check for altered activity.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SIG-M5 | Acute Myeloid Leukemia | 1.20 | [8] |
| DOHH-2 | B-cell Lymphoma | 6.26 | [8] |
| NB6 | Neuroblastoma | 9.15 | [8] |
| NB4 | Acute Myeloid Leukemia | 9.96 | [8] |
| SU-DHL-4 | B-cell Lymphoma | 11.08 | [8] |
| SHP-77 | Small Cell Lung Carcinoma | 15.19 | [8] |
| 697 | Lymphoblastic Leukemia | 15.87 | [8] |
| Various Neuroblastoma Lines | Neuroblastoma | >50 | [9] |
Note: These IC50 values primarily reflect the anti-proliferative or cytotoxic effects of this compound on cancer cell lines and may not be representative of concentrations that could induce unexpected phenotypic changes in non-cancerous cells.
Experimental Protocols
Protocol 1: Assessing Epithelial-Mesenchymal Transition (EMT)
-
Cell Culture and Treatment: Plate cells at a density that allows for several days of growth without reaching confluence. Treat with this compound at the desired concentration. Include a positive control for EMT induction (e.g., TGF-β1) and a vehicle control (e.g., DMSO).
-
Morphological Analysis: Observe cells daily using phase-contrast microscopy. Look for a transition from a cobblestone-like epithelial morphology to a more elongated, spindle-shaped mesenchymal morphology.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope. Look for a decrease in E-cadherin at cell junctions and an increase in cytoplasmic vimentin filaments.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for EMT-related transcription factors (SNAI1, SNAI2, ZEB1, ZEB2) and cell adhesion molecules (CDH1 for E-cadherin, CDH2 for N-cadherin). Normalize to a housekeeping gene.
-
Protocol 2: Analysis of Cilia Formation
-
Induction of Ciliogenesis: Plate cells on glass coverslips. To induce primary cilia formation, serum-starve the cells for 24-48 hours once they reach near confluence.
-
This compound Treatment: Treat the cells with this compound or vehicle control during the serum starvation period.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with primary antibodies against a ciliary marker (e.g., acetylated α-tubulin for the axoneme) and a basal body marker (e.g., γ-tubulin).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of ciliated cells in the population.
-
Measure the length of the cilia.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected morphological changes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: the Proof of Concept in Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are this compound and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability and Efficacy of this compound for the Control of Skin Cancer: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Vismodegib's On-Target Effects on the Hedgehog Pathway
This guide provides a comprehensive comparison of Vismodegib's performance in inhibiting the Hedgehog (Hh) signaling pathway against other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex biological processes and workflows. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell differentiation and proliferation during embryonic development.[1][2] In adults, the pathway is mostly quiescent but can be aberrantly reactivated in various cancers, including basal cell carcinoma (BCC) and medulloblastoma, to drive tumor growth.[2][3]
The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to its transmembrane receptor, Patched-1 (PTCH1).[1][3] In the absence of a ligand, PTCH1 actively inhibits Smoothened (SMO), a G protein-coupled receptor-like protein.[3][4] This inhibition prevents SMO from translocating to the primary cilium. Consequently, a complex containing the Suppressor of Fused (SUFU) protein binds and sequesters the Glioma-associated oncogene (GLI) family of transcription factors in the cytoplasm.[5][6]
Upon Hh ligand binding, the inhibitory effect of PTCH1 on SMO is relieved.[6][7] SMO then accumulates in the primary cilium and initiates a signaling cascade that leads to the dissociation of GLI proteins from SUFU.[3][5] The activated GLI factors translocate to the nucleus to regulate the transcription of Hh target genes, such as GLI1 and PTCH1 itself, which promote cell proliferation and survival.[6][8]
This compound (GDC-0449) is a first-in-class, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Hh pathway.[2][8] It exerts its effect by binding directly to the SMO protein, thereby blocking its function and preventing the downstream activation of GLI transcription factors and subsequent gene expression.[7][9][10]
Experimental Validation of On-Target Effects
The most direct way to validate this compound's on-target effect is to quantify the expression of downstream Hh pathway target genes, with GLI1 being the most reliable pharmacodynamic biomarker.[11][12] A significant reduction in GLI1 mRNA or protein levels following treatment provides strong evidence of SMO inhibition.
The following table summarizes quantitative data from preclinical and clinical studies demonstrating this compound's ability to suppress Hh pathway activity.
| Model System | Treatment | Effect on Gli1 Expression | Reference |
| Basal Cell Carcinoma (Patient Biopsies) | This compound | >90% decrease in mRNA levels | [11][13] |
| Medulloblastoma (Ptch+/- allograft) | This compound | IC₅₀ = 0.165 µmol/L | [14] |
| Colorectal Cancer (Patient-derived xenograft) | This compound | IC₅₀ = 0.267 µmol/L | [14] |
| Cholangiocarcinoma (Murine Model) | This compound | Significant decrease in mRNA and protein | [15] |
| Mouse Foliate Papillae | 30 mg/kg this compound | ~40% decrease in mRNA expression | [16] |
These data consistently show that this compound potently suppresses Gli1 expression across various models where the Hedgehog pathway is active, confirming its on-target mechanism.
This assay quantitatively measures Hh pathway activity by using a reporter plasmid where the expression of a luciferase enzyme is driven by a promoter containing multiple GLI binding sites. Inhibition of the pathway by this compound results in a decrease in luciferase activity.
Objective: To quantify the inhibitory effect of this compound on Hh pathway signaling.
Materials:
-
Hh-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells)
-
8xGli-Firefly Luciferase reporter plasmid
-
Renilla Luciferase control plasmid (e.g., pRL-SV40)
-
Transfection reagent (e.g., TransIT-2020)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS)
-
Hh pathway agonist (e.g., Shh-conditioned medium or SAG)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Plate Hh-responsive cells in a 24-well plate at a density of 5 x 10⁴ cells/well in complete growth medium (DMEM + 10% FBS) and incubate overnight.[17]
-
Transfection (if not using a stable cell line): Co-transfect cells with the 8xGli-Firefly Luciferase reporter and the Renilla Luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[17] Incubate for 24 hours.
-
Serum Starvation: Replace the medium with low-serum medium (e.g., DMEM + 2% FBS) to reduce basal signaling.
-
Treatment: Add the Hh pathway agonist (e.g., SAG at 100 nM) to the wells to stimulate the pathway. Concurrently, treat cells with varying concentrations of this compound or vehicle control (DMSO). Incubate for 24-48 hours.
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luminometry: Transfer the cell lysate to a luminometer plate. Measure Firefly luciferase activity, then add the Stop & Glo® Reagent and measure Renilla luciferase activity.[17][18]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the fold change in activity relative to the vehicle-treated, agonist-stimulated control. Plot the dose-response curve to determine the IC₅₀ of this compound.
Comparison with Alternative Hedgehog Pathway Inhibitors
This compound is one of several drugs developed to target the Hh pathway. The majority of these, like Sonidegib and Glasdegib, also target SMO. However, inhibitors targeting downstream components like the GLI transcription factors represent an alternative strategy, particularly for overcoming resistance to SMO antagonists.[3][19]
| Feature | This compound (GDC-0449) | Sonidegib (LDE225) | Glasdegib (PF-04449913) | Arsenic Trioxide (ATO) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) | GLI1 / GLI2 |
| Mechanism | Allosteric SMO Antagonist[9][10] | Allosteric SMO Antagonist[20] | Allosteric SMO Antagonist[21] | Binds and inhibits GLI function[19] |
| FDA Approval | Advanced BCC (metastatic or locally advanced)[2][8] | Locally Advanced BCC[4][13] | Acute Myeloid Leukemia (with cytarabine)[21] | Acute Promyelocytic Leukemia[19] |
| Response Rate (laBCC) | ~43-48%[22][23] | ~43-44%[22][23] | N/A | N/A |
| Half-Life | ~4 days (continuous dosing)[10][21] | ~28 days[21] | ~17.4 hours[21] | ~9.2 hours |
Sonidegib shows a comparable efficacy profile to this compound in treating locally advanced BCC, with both drugs sharing a similar pattern of class-related side effects such as muscle spasms, alopecia, and dysgeusia.[13][24] The primary differences lie in their pharmacokinetic profiles and approved indications.[21][23] Glasdegib is notable for its approval in a hematological malignancy.[21] Arsenic trioxide offers a distinct mechanism by targeting the final effectors of the pathway, providing a potential therapeutic option for tumors with resistance mechanisms upstream of GLI.[4][19]
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Hedgehog signaling pathway: A novel target for cancer therapy: this compound, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 6. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Phase I Trial of Hedgehog Pathway Inhibitor this compound (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic analysis of this compound in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an antagonist of hedgehog signaling, directly alters taste molecular signaling in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 18. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 20. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are this compound and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. targetedonc.com [targetedonc.com]
- 24. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Vismodegib vs. Sonidegib in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent Hedgehog (Hh) pathway inhibitors, Vismodegib and Sonidegib. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows, this document aims to inform preclinical research and drug development decisions.
This compound (GDC-0449) and Sonidegib (LDE225) are both small molecule inhibitors that target the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma (MB).[1][2] While both drugs have received FDA approval for the treatment of advanced BCC, a direct preclinical comparison in identical cancer models is not extensively available in the published literature.[3][4][5] This guide synthesizes the existing preclinical data to offer a comparative overview.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely quiescent in adult tissues.[6] Its aberrant reactivation in cancer leads to uncontrolled cell proliferation and tumor growth. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2] Nuclear GLI proteins then drive the expression of target genes involved in cell cycle progression and survival.[7]
This compound and Sonidegib both act by binding to and inhibiting SMO, thereby preventing the downstream activation of the Hh pathway.[2]
Preclinical Efficacy: A Comparative Summary
Direct head-to-head preclinical studies comparing this compound and Sonidegib in the same cancer models are limited. However, data from separate studies provide insights into their individual activities.
| Drug | Cancer Model | Assay Type | Endpoint | Result |
| This compound | Ptch+/- allograft model of medulloblastoma | In vivo | Tumor Growth Inhibition | Tumor regressions observed at doses ≥25 mg/kg.[6] |
| This compound | Patient-derived colorectal cancer (CRC) xenograft models (D5123 and 1040830) | In vivo | Tumor Growth Inhibition | Maximal tumor growth inhibition of 52% and 69% respectively.[6] |
| Sonidegib | Patient-derived orthotopic xenograft model of SHH medulloblastoma | In vivo | Tumor Growth | Treatment with 20 mg/kg Sonidegib was used to induce resistance.[8] |
| Sonidegib | Mouse medulloblastoma genetic engineered models | In vivo | Gene Expression/Tumor Growth | Complete inhibition of GLI1 and tumor regression.[2] |
Table 1: Summary of Preclinical Efficacy Data for this compound and Sonidegib in Cancer Models
Pharmacokinetic Profiles
While direct comparative preclinical efficacy data is scarce, pharmacokinetic profiles offer another point of comparison. Sonidegib is noted to have a longer half-life and higher tissue penetration, including the ability to cross the blood-brain barrier, which could be advantageous for treating brain tumors like medulloblastoma.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of preclinical data. Below are generalized methodologies for key experiments cited in the evaluation of Hedgehog pathway inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma lines) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Sonidegib.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., medulloblastoma) are implanted subcutaneously or orthotopically into the mice.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or through bioluminescence imaging for orthotopic models.[8]
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and administered this compound, Sonidegib, or a vehicle control orally at specified doses and schedules.[6][8]
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the downstream effects of the drugs on the Hedgehog pathway, such as measuring the expression of GLI1 mRNA.[9]
Conclusion
Both this compound and Sonidegib are potent inhibitors of the Hedgehog signaling pathway with demonstrated preclinical activity in relevant cancer models. While direct head-to-head preclinical comparisons are not widely published, the available data suggest that both compounds effectively inhibit the pathway and suppress tumor growth. Sonidegib's pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier, may offer an advantage in the context of central nervous system tumors. Further preclinical studies employing direct comparisons in standardized models are warranted to more definitively delineate the relative efficacy and potential differential applications of these two important targeted therapies.
References
- 1. Activation of AMPK sensitizes medulloblastoma to this compound and overcomes this compound‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and phase II sonidegib and this compound clinical trials for the treatment of paediatric and adult MB patients: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Preclinical Power of Vismodegib in Combination Chemotherapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of preclinical studies evaluating the efficacy of Vismodegib, a Hedgehog signaling pathway inhibitor, in combination with various chemotherapy agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental data, and visualizes the underlying biological mechanisms and workflows.
Abstract
Preclinical evidence suggests that this compound can enhance the anti-tumor effects of traditional chemotherapy across a range of cancers. By inhibiting the Hedgehog signaling pathway, this compound targets a key mechanism of tumor survival and resistance, rendering cancer cells more susceptible to cytotoxic agents. This guide delves into the specifics of these synergistic interactions, focusing on combinations with topotecan in neuroblastoma, paclitaxel in non-small cell lung cancer (NSCLC), and gemcitabine in pancreatic cancer. We present a comparative analysis of the experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and experimental designs.
This compound and Topotecan in Neuroblastoma: A Synergistic Combination
A significant preclinical study has demonstrated the potent synergy between this compound and the topoisomerase-1 inhibitor, topotecan, in neuroblastoma models. The combination therapy led to a significant reduction in tumor growth and a notable increase in the survival of xenografted mice. This enhanced efficacy is attributed to the dual targeting of the Hedgehog pathway and topoisomerase-1, leading to increased apoptosis in neuroblastoma cells.
Quantitative Data Summary
| Parameter | This compound Alone | Topotecan Alone | Combination (this compound + Topotecan) |
| Tumor Growth | Significant Decrease | Significant Decrease | Significantly Greater Decrease (p<0.001) |
| Survival | Increased | Increased | Significantly Increased |
| Apoptosis | Increased | Increased | Significantly Increased |
| Key Molecular Targets | Decreased Hedgehog pathway molecules (e.g., MYCN) | Topoisomerase-1 inhibition | Combined effect on both pathways |
Experimental Protocols
Cell Viability Assay (MTS Assay): Neuroblastoma cell lines (three MYCN-amplified and three non-MYCN-amplified) were seeded in 96-well plates. After 24 hours, cells were treated with this compound, topotecan, or the combination at various concentrations. Cell viability was assessed at 72 hours using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining): Neuroblastoma cells were treated with this compound, topotecan, or the combination for 48 hours. Cells were then harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes at room temperature. The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.
In Vivo Xenograft Model: NSG mice were subcutaneously injected with neuroblastoma cells. Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, topotecan alone, and the combination of this compound and topotecan. Tumor volume was measured regularly using calipers. Survival was monitored until the experimental endpoint.
Western Blot Analysis: Tumor xenografts were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against Hedgehog pathway molecules (e.g., Shh, Gli1, MYCN) and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.
Visualizations
Vismodegib vs. Radiation Therapy for Basal Cell Carcinoma: A Comparative Analysis in Preclinical Animal Models
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of novel therapeutics compared to standard-of-care is paramount. This guide provides an objective comparison of Vismodegib, a Hedgehog signaling pathway inhibitor, and radiation therapy in the context of animal models of Basal Cell Carcinoma (BCC).
While direct head-to-head comparative studies in animal models are limited, this analysis synthesizes available preclinical data from monotherapy and combination studies to elucidate the relative performance and underlying mechanisms of these two distinct treatment modalities. The evidence suggests that this compound offers a targeted approach by inhibiting the primary oncogenic driver of BCC, while radiation therapy provides a potent, localized cytotoxic effect. Furthermore, preclinical findings indicate a potential synergistic relationship, with this compound enhancing the radiosensitivity of BCC cells.
Quantitative Data Summary
The following tables summarize quantitative data extracted from preclinical studies investigating this compound and radiation therapy in BCC models. It is important to note that the data are compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.
| This compound Monotherapy | |||
| Animal Model | Treatment Regimen | Primary Outcome | Result |
| Ptch1+/- K14-Cre-ER p53 fl/fl mice | Data not available | Tumor Burden | This compound administration leads to tumor shrinkage.[1] |
| Murine BCC allografts in NOD/SCID mice | This compound (dose not specified) | Tumor Growth | Inhibition of tumor growth. |
| MB11 cell xenograft in nude mice | This compound (intravenous, frequency and duration specified as 5 consecutive days for 4 weeks) | Tumor Growth | Significant inhibition of tumor growth compared to control.[2] |
| Radiation Therapy Monotherapy | |||
| Animal Model | Treatment Regimen | Primary Outcome | Result |
| SCCVII mouse tumor model | 30 Gy and 42 Gy | Tumor Growth | Dose-dependent inhibition of tumor growth.[3] |
| A431 cell xenograft in BALB/c-nu mice | 30 Gy in 6 fractions | Relative Tumor Volume | Significant reduction in tumor volume compared to control.[4][5] |
| Tumor-bearing mice | Local irradiation | Tumor Growth | Inhibition of tumor growth.[6] |
| This compound and Radiation Combination Therapy | |||
| Cell Line Model | Treatment Regimen | Primary Outcome | Result |
| BCC-1 cell line (3D culture) | This compound (10 µM or 40 µM) + 4 Gy irradiation | γH2AX/53BP1 foci (DNA damage) | Significant increase in persistent DNA damage foci with combination treatment compared to either treatment alone. |
| BCC-1 and SCC-25 cell lines | This compound (5, 10, or 40 µM) + Radiation | Clonogenic Survival | Concentration-dependent radiosensitization of both cell lines. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for comparing this compound and radiation therapy in BCC animal models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in the literature.
This compound Administration in a Xenograft Model
-
Animal Model: Nude mice are subcutaneously injected with MB11 (Medulloblastoma, another Hedgehog-driven tumor) cells to establish a xenograft model.[2]
-
Treatment Protocol: Once tumors are established, mice are randomized into treatment groups. This compound is administered intravenously for five consecutive days a week for four successive weeks.[2]
-
Endpoint Analysis: Tumor growth is monitored regularly. At the end of the treatment period, tumors are excised for further analysis, which may include histological examination and molecular assays to assess the inhibition of the Hedgehog pathway.[2]
Radiation Therapy in a Xenograft Model
-
Animal Model: BALB/c-nu mice are inoculated with A431 (human squamous cell carcinoma) cells in the hind leg.[4][5]
-
Treatment Protocol: When tumors reach a specified size, the tumor-bearing leg is exposed to a total radiation dose of 30 Gy, delivered in six fractions.[4][5]
-
Endpoint Analysis: Tumor volume is measured at regular intervals to assess treatment response. Histological analysis of tumor tissue is performed to evaluate cellular changes.[4][5]
In Vitro Combination Study: this compound and Radiation
-
Cell Line: A human basal cell carcinoma cell line (BCC-1) is cultured in a three-dimensional (3D) system to better mimic the in vivo tumor microenvironment.
-
Treatment Protocol: BCC-1 cells are treated with this compound at concentrations of 10 µM or 40 µM for 24 hours, followed by irradiation with a single dose of 4 Gy.
-
Endpoint Analysis:
-
DNA Damage: The formation of γH2AX/53BP1 foci, markers of DNA double-strand breaks, is quantified 24 hours post-irradiation using immunofluorescence microscopy.
-
Clonogenic Survival: A 3D clonogenic assay is performed to assess the long-term proliferative capacity of the cells after treatment.
-
Discussion
The available preclinical data, while not from direct comparative trials, provides valuable insights into the distinct and potentially complementary roles of this compound and radiation therapy in the management of BCC.
This compound acts as a targeted therapy by directly inhibiting the SMO protein, a key component of the Hedgehog signaling pathway.[7][8][9] This pathway is constitutively active in the vast majority of BCCs, making it a highly specific and rational therapeutic target.[10] Preclinical studies demonstrate that this compound can effectively inhibit tumor growth in animal models of Hedgehog-driven cancers.[2]
Radiation therapy , in contrast, induces cytotoxicity through the generation of DNA damage, primarily double-strand breaks, in rapidly dividing cancer cells.[6] Its efficacy is well-established for various cancers, including BCC. Animal model studies confirm that radiation can significantly inhibit tumor growth.[3][4][5][6]
The most compelling preclinical evidence lies in the combination of this compound and radiation. Studies have shown that this compound can act as a radiosensitizer, meaning it can enhance the tumor-killing effects of radiation. The proposed mechanism for this synergy involves the inhibition of DNA damage repair pathways by this compound, leading to an accumulation of lethal DNA lesions in irradiated cancer cells. This is supported by in vitro findings of increased persistent DNA damage foci in cells treated with both agents.
Conclusion
In preclinical animal models of BCC, both this compound and radiation therapy demonstrate significant anti-tumor activity. This compound provides a targeted approach by inhibiting the fundamental oncogenic pathway in BCC, while radiation therapy offers potent, localized tumor control. The lack of direct comparative studies makes it challenging to definitively declare one superior to the other in a preclinical setting. However, the evidence for this compound's radiosensitizing effects suggests that a combination therapy approach may hold the most promise for enhancing therapeutic outcomes in BCC. Future preclinical research should focus on direct, head-to-head comparisons of these modalities and further elucidate the mechanisms of their synergistic interaction to inform the design of optimal clinical trials for patients with advanced or high-risk BCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of AMPK sensitizes medulloblastoma to this compound and overcomes this compound‐resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells [e-crt.org]
- 6. Local radiation therapy inhibits tumor growth through the generation of tumor-specific CTL: its potentiation by combination with Th1 cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Study in Mice Suggests Radiation Therapy May Be an Important Addition to Personalized Vaccination for Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
A Head-to-Head In Vitro Comparison of Smoothened Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various Smoothened (SMO) inhibitors, crucial components in targeting the Hedgehog (Hh) signaling pathway.[1][2] This pathway, essential during embryonic development, can contribute to the development and progression of several cancers when aberrantly activated in adults.[1][2]
SMO, a G protein-coupled receptor-like protein, is a key transducer of the Hh signal.[2][3] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO.[2][3] Upon Hh binding to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.[2][3] Dysregulation of this pathway is implicated in cancers such as basal cell carcinoma (BCC) and medulloblastoma.[3] This has led to the development of several SMO inhibitors, some of which have been approved for clinical use.[4][5]
This guide offers a comparative analysis of the in vitro performance of prominent SMO inhibitors, supported by experimental data from various assays.
Comparative Efficacy of SMO Inhibitors
The in vitro potency of SMO inhibitors is commonly assessed through various functional assays that measure their ability to interfere with the Hh pathway at different levels. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
Below is a summary of reported IC50 values for a selection of SMO inhibitors across different in vitro assays.
| Inhibitor | [35S]GTPγS Binding Assay (pIC50) | SHH-Induced Gli1 mRNA Inhibition (pIC50) | SHH-Induced Proliferation (pIC50) | Cell Line/System |
| Vismodegib (GDC-0449) | 8.6 | 8.8 | 8.5 | Various |
| Sonidegib (LDE-225) | 8.5 | 9.1 | 8.7 | Various |
| Saridegib (IPI-926) | 8.3 | 8.6 | 8.4 | Various |
| Taladegib (LY2940680) | 8.4 | 8.9 | 8.8 | Various |
| Glasdegib (PF-04449913) | 8.2 | 8.5 | 8.3 | Various |
| BMS-833923 | 7.8 | 8.7 | 8.9 | Various |
| Cyclopamine | 6.8 | 7.1 | 6.2 | Various |
| Itraconazole | 6.5 | 6.9 | 6.4 | Various |
| SANT-1 | 8.4 | - | - | Cell-free |
| CUR-61414 | 6.1 | 5.7 | - | Various |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Data is compiled from multiple sources and assays may have slight variations in experimental conditions.[6]
It's important to note that the potency of some inhibitors can be significantly affected by mutations in the SMO gene. For instance, the D473H mutation is known to confer resistance to this compound and Sonidegib.[6][7]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for comparison, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating SMO inhibitors.
Caption: Hedgehog signaling pathway with and without ligand, and the point of intervention for SMO inhibitors.
Caption: A generalized workflow for the in vitro comparison of SMO inhibitors.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 6. Bodipy-cyclopamine binding assay [bio-protocol.org]
- 7. Flow Cytometry Analysis of Fluorescent BODIPY-Cyclopamine Competition Assay [bio-protocol.org]
Overcoming Vismodegib Resistance: A Comparative Guide to Alternative Hedgehog Pathway Inhibitors
For researchers, scientists, and drug development professionals navigating the challenge of Vismodegib resistance, this guide offers an objective comparison of alternative Hedgehog pathway inhibitors. We present supporting experimental data, detailed methodologies, and visual pathways to inform the selection of next-generation therapeutic strategies.
The clinical success of this compound, a first-in-class Smoothened (SMO) inhibitor, for treating locally advanced and metastatic basal cell carcinoma (BCC) has been a landmark in targeted cancer therapy.[1] However, a significant portion of patients either do not respond (primary resistance) or develop resistance after an initial response (secondary resistance), posing a significant clinical challenge.[2][3][4] This resistance is predominantly linked to the reactivation of the Hedgehog (Hh) signaling pathway, often through mutations in the drug's target, SMO, or through alterations in downstream components like GLI2 and SUFU.[5][6][7]
This guide provides a comparative analysis of alternative therapeutic strategies that have shown promise in preclinical and clinical models of this compound resistance. We will explore next-generation SMO inhibitors, agents that target downstream effectors of the Hh pathway, and innovative combination therapies.
Understanding the Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development and is largely quiescent in adult tissues.[8] In several cancers, including BCC and medulloblastoma, aberrant activation of this pathway drives tumorigenesis.
In the "off" state, the receptor Patched-1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). The binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to PTCH1 relieves this inhibition, leading to the activation of SMO. Activated SMO then triggers a signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn induce the expression of target genes that promote cell proliferation and survival.[9][10][11] this compound functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[8]
Mechanisms of Resistance to this compound
Resistance to this compound predominantly arises from the reactivation of the Hedgehog pathway despite the presence of the drug. The primary mechanisms include:
-
Mutations in SMO: Point mutations in the drug-binding pocket of SMO can prevent this compound from binding effectively, rendering it inactive.[5][6][7]
-
Downstream Genetic Alterations: Amplification of the GLI2 gene or loss-of-function mutations in the SUFU gene (a negative regulator of GLI) can lead to pathway activation downstream of SMO, bypassing the need for SMO activity.[5][12]
-
Activation of Bypass Pathways: Other signaling pathways, such as the PI3K and Wnt pathways, can be activated and contribute to tumor growth independently of Hedgehog signaling.[5][13][14]
Alternative SMO Inhibitors
A logical first step in overcoming resistance is the use of alternative SMO inhibitors that may retain activity against certain SMO mutations.
| Inhibitor | Mechanism of Action | Efficacy in this compound-Resistant Models | Reference |
| Sonidegib | SMO Antagonist | Approved for locally advanced BCC. Clinical data suggests comparable efficacy to this compound in treatment-naive patients. In the presence of an E518A SMO mutation, Sonidegib may still be effective where this compound resistance is observed. | [4] |
| Taladegib (LY2940680) | Potent SMO Antagonist | Has shown efficacy in cases of SMO-D473H mutation, a known cause of this compound resistance.[10] In a Phase I study, clinical activity was observed in patients with advanced BCC, some of whom had previously been treated with a Hedgehog pathway inhibitor and harbored SMO mutations. | [14] |
| Itraconazole | Antifungal agent with off-target SMO inhibition | Binds to a different site on SMO than this compound.[13][14] Retains inhibitory activity against all reported resistance-conferring SMO mutants in vitro.[8] | [8][13][14] |
Inhibitors Targeting Downstream of SMO
Given that a major mechanism of resistance involves reactivation of the pathway downstream of SMO, targeting the GLI transcription factors is a promising strategy.
| Inhibitor | Mechanism of Action | Efficacy in this compound-Resistant Models | Reference |
| Arsenic Trioxide (ATO) | Destabilizes GLI2 | Can bypass acquired mutations in SMO.[15] In combination with Itraconazole, has shown additive Hedgehog inhibitory effects in murine BCCs and in a clinical trial for metastatic BCC resistant to SMO inhibitors.[15][16] | [15][16] |
| NL-103 | Dual HDAC and Hedgehog Pathway Inhibitor | Effectively overcomes this compound resistance conferred by Smoothened point mutations. Downregulates the expression of GLI2. | [12][17] |
| GANT61 | GLI1/2 Inhibitor | As a direct GLI inhibitor, it is expected to be effective against tumors with resistance mechanisms downstream of SMO, such as SUFU loss or GLI amplification. Has been shown to inhibit medulloblastoma cell viability and self-renewal. | [13][18] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
A common method for developing drug-resistant cell lines in vitro involves continuous exposure to the drug with incrementally increasing concentrations.[11][19][20]
-
Cell Culture: Parental cancer cell lines (e.g., medulloblastoma or BCC cell lines) are cultured in appropriate media.
-
Initial Drug Exposure: Cells are treated with a low concentration of this compound (e.g., starting at the IC20).
-
Selection and Expansion: Surviving cells are allowed to proliferate. Once confluent, they are passaged and treated with a slightly higher concentration of this compound.
-
Dose Escalation: This process of stepwise increases in drug concentration is repeated over several months.
-
Isolation of Resistant Clones: Colonies that can proliferate at high concentrations of this compound are isolated and expanded.
-
Confirmation of Resistance: The half-maximal inhibitory concentration (IC50) of this compound for the resistant cell line is determined and compared to the parental cell line to confirm a significant increase in resistance.[11][19]
In Vitro Efficacy Assessment
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): this compound-resistant and parental cells are seeded in 96-well plates and treated with a range of concentrations of the alternative inhibitor. Cell viability is measured after a set incubation period (e.g., 72 hours) to determine the IC50 of the new compound.
-
Gene Expression Analysis (qRT-PCR): To confirm on-target activity, the expression of Hedgehog pathway target genes (e.g., GLI1, PTCH1) is measured in resistant cells treated with the alternative inhibitor. A significant downregulation of these genes indicates effective pathway inhibition.
-
Western Blotting: Protein levels of key pathway components (e.g., GLI1, GLI2, SUFU) can be assessed to further elucidate the mechanism of action of the inhibitor.
In Vivo Efficacy Assessment in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: this compound-resistant cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The alternative inhibitor is administered (e.g., orally, intraperitoneally) according to a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., histology, gene expression).
Conclusion
The emergence of this compound resistance necessitates the development of novel therapeutic strategies that can effectively re-engage the Hedgehog pathway or target its downstream effectors. This guide highlights several promising alternative inhibitors that have demonstrated efficacy in this compound-resistant models. The choice of an alternative agent will likely depend on the specific mechanism of resistance in a given tumor. For instance, resistance due to SMO mutations may be overcome by next-generation SMO inhibitors like Taladegib or by agents with a different binding mode, such as Itraconazole. In cases of downstream pathway activation, GLI inhibitors like arsenic trioxide or GANT61, or dual-targeted agents like NL-103, represent a rational therapeutic approach.
The continued investigation of these and other novel inhibitors, both as monotherapies and in combination, is crucial for expanding the therapeutic arsenal against Hedgehog-driven cancers and improving patient outcomes in the face of acquired drug resistance.
References
- 1. Discovery and preclinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound-resistant basal cell carcinomas in basal cell nevus syndrome: Clinical approach and genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Sonidegib and this compound in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taladegib - My Cancer Genome [mycancergenome.org]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NL-103, a novel dual-targeted inhibitor of histone deacetylases and hedgehog pathway, effectively overcomes this compound resistance conferred by Smo mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Combined Treatment With Arsenic Trioxide and Itraconazole in Patients With Refractory Metastatic Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arsenic Trioxide, Itraconazole, All-Trans Retinoic Acid and Nicotinamide: A Proof of Concept for Combined Treatments with Hedgehog Inhibitors in Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NL-103, a novel dual-targeted inhibitor of histone deacetylases and hedgehog pathway, effectively overcomes this compound resistance conferred by Smo mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNAR-13. SONIDEGIB AND GANT61 INDUCE DNA DAMAGE IN PEDIATRIC SONIC HEDGEHOG MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Synergistic Potential of Vismodegib and PI3K Inhibitors: A Comparative Guide for Cancer Researchers
An in-depth analysis of the enhanced anti-tumor effects achieved by the dual inhibition of the Hedgehog and PI3K signaling pathways, supported by experimental data and detailed protocols.
The quest for more effective cancer therapies has led researchers to explore the synergistic potential of combining targeted drugs. One such promising combination is the dual blockade of the Hedgehog (Hh) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. Vismodegib, an inhibitor of the Hh pathway, has shown clinical efficacy in certain cancers, but resistance and limited applicability remain challenges. Concurrent inhibition of the PI3K pathway, a critical regulator of cell growth and survival, has emerged as a rational strategy to enhance the anti-tumor effects of this compound and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with PI3K inhibitors, supported by experimental data from preclinical studies.
Unraveling the Molecular Synergy: Crosstalk Between Hedgehog and PI3K Pathways
The rationale for combining this compound with PI3K inhibitors lies in the intricate crosstalk between the Hh and PI3K/Akt/mTOR signaling cascades.[1][2][3][4] Aberrant activation of the Hh pathway, often through mutations in components like Patched (PTCH) or Smoothened (SMO), leads to the activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and survival.[5] this compound functions by binding to and inhibiting SMO.[5]
The PI3K/Akt/mTOR pathway is a central hub for regulating cell growth, metabolism, and survival, and it is frequently hyperactivated in cancer.[3] Importantly, there is evidence of crosstalk where the Hh pathway can activate the PI3K/Akt pathway, and conversely, the PI3K/Akt pathway can modulate Hh signaling.[1][3][4] This interplay suggests that inhibiting both pathways simultaneously can lead to a more profound and durable anti-tumor response than targeting either pathway alone.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Vismodegib: A Guide for Laboratory Professionals
Vismodegib is a hazardous drug used in cancer research and treatment that targets the Hedgehog signaling pathway.[1] Due to its classification as a hazardous substance, particularly for its reproductive toxicity, stringent procedures must be followed for its handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3] Disposal must always comply with applicable regional, national, and local regulations.[2]
Hazard Identification
This compound is classified as a hazardous chemical. All personnel must be aware of its potential risks before handling or disposing of the substance.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | [2][3] |
| Primary Routes of Exposure | Inhalation of dust, ingestion, skin contact, eye contact. | [4][5][6] |
| Handling Precautions | Avoid creating dust. Handle in a designated area, preferably a laboratory fume hood.[2][4] |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
This protocol outlines the step-by-step methodology for the routine disposal of this compound and materials contaminated with it.
1. Required Personal Protective Equipment (PPE)
Before handling this compound waste, personnel must wear appropriate PPE to minimize exposure.[3][4]
-
Gloves: Two pairs of chemotherapy-tested, chemical-resistant gloves.[7][8]
-
Gown: A disposable gown resistant to permeability by hazardous drugs.[7]
-
Eye Protection: Chemical safety goggles or a face shield.[2][9]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required, especially when there is a risk of generating dust or aerosols.[4][5]
2. Waste Segregation and Containment
Proper segregation is critical to ensure compliant disposal.
-
Identify Waste: All items that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired capsules (do not open or crush capsules).[10]
-
Contaminated PPE (gloves, gowns, etc.).
-
Used labware (vials, syringes, absorbent pads).
-
-
Primary Container: Place all this compound-contaminated waste into a primary, sealable, leak-proof plastic bag or container.[11]
-
Secondary Container: Seal the primary container and place it into a designated, properly labeled, robust, hard-walled hazardous waste container.[3][11] This container should be specifically marked for "Hazardous Drug Waste" or "Cytotoxic Waste".[6][11]
3. Labeling and Storage
-
Labeling: The outer container must be clearly labeled with the appropriate hazard warnings, such as "Hazardous Drug Waste" and the biohazard symbol.[6]
-
Storage: Store the sealed waste container in a secure, designated area with limited access, away from incompatible materials.[3][6] The storage area should prevent containers from falling.[6]
4. Final Disposal
-
Prohibited Methods: Never dispose of this compound in the regular trash or by flushing it down a toilet or sink.[12] This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such chemicals.[13][14]
-
Approved Method: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] The standard and required method for destroying hazardous pharmaceutical waste is through incineration at a permitted facility.[15] Alternatively, unused medication may be eligible for a medication take-back program; consult your institution's environmental health and safety office for available options.[12][15]
Protocol: Accidental Spill Cleanup
In the event of a spill, immediate and correct action is required to contain the substance and protect personnel.
1. Immediate Response
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Cordon off the spill area to prevent entry.[4]
-
Don PPE: Before re-entering the area, personnel must don enhanced PPE, including a respirator, double gloves, a protective gown, and eye protection.[3][4]
2. Spill Containment and Cleanup
-
Avoid Dust: Do not use methods that could generate dust from a powder spill.[2][5]
-
Contain Powder: Gently cover a powder spill with a plastic sheet or absorbent pads to minimize spreading.[2]
-
Collect Material: Mechanically collect the spilled material using tools like a scoop and place it into a designated hazardous waste container.[2][5] Do not use air hoses for cleaning.[3]
-
Decontaminate: Clean the spill area thoroughly. Decontaminate surfaces by scrubbing with an appropriate cleaning agent.
-
Dispose of Materials: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous waste according to the standard disposal procedure.[3]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cellagentech.com [cellagentech.com]
- 5. biocrick.com [biocrick.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. scribd.com [scribd.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. oncolink.org [oncolink.org]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. getbiomed.com [getbiomed.com]
Essential Safety and Operational Guidance for Handling Vismodegib
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Vismodegib is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to facilitate the safe use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as a substance with reproductive toxicity (Category 2), suspected of damaging fertility or the unborn child.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that a safety shower and eye wash station are readily accessible in the laboratory.[2]
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) meeting BS EN 374:2003 standards or equivalent.[2] Consider double gloving. | To prevent skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | To protect eyes from splashes or dust particles. |
| Protective Clothing | A lab coat or a liquid-tight protective gown with long sleeves and tight-fitting cuffs.[1][2][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a mask of at least FFP3 protection level should be used, especially when there is a risk of dust or aerosol formation.[2][3][4] | To prevent inhalation of the compound. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory environment.
First Aid Measures
In case of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Spill and Disposal Procedures
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear full personal protective equipment, including respiratory protection.[1] Cover the spill with an absorbent material such as diatomite or universal binders.[1] Collect the material into a suitable, closed container for disposal.[5] Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1] Do not allow the product to enter drains or watercourses.[1]
This compound and the Hedgehog Signaling Pathway
This compound is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[6] The diagram below illustrates the mechanism of action of this compound.
By adhering to these safety guidelines and operational procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
